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Core Science & Biosynthesis

Foundational

Architectural Mastery in Medicinal Chemistry: A Technical Guide to Methyl 5-(bromomethyl)nicotinate Hydrobromide

Executive Summary In the landscape of modern drug discovery, the precise spatial arrangement of pharmacophores is dictated by the quality and reactivity of the underlying building blocks. Methyl 5-(bromomethyl)nicotinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the precise spatial arrangement of pharmacophores is dictated by the quality and reactivity of the underlying building blocks. Methyl 5-(bromomethyl)nicotinate hydrobromide (CAS: 877624-38-9) has emerged as a highly versatile, bifunctional intermediate. Featuring an electrophilic bromomethyl group and a carboxylate-functionalized pyridine ring, it serves as a critical linchpin for synthesizing kinase inhibitors, NAD+ biosynthesis modulators, and novel receptor antagonists.

This whitepaper dissects the physicochemical properties, structural paradoxes, and synthetic methodologies associated with this compound. By analyzing the causality behind experimental choices, we provide researchers with a robust, self-validating framework for handling and utilizing this reagent in complex API (Active Pharmaceutical Ingredient) synthesis.

Physicochemical Profiling & The "Auto-Alkylation" Paradox

To effectively utilize Methyl 5-(bromomethyl)nicotinate, one must first understand the inherent reactivity of its free base form. According to structural data [1], the molecule contains two conflicting reactive centers:

  • The Electrophile: A highly reactive, sterically unhindered bromomethyl group primed for SN2 attack.

  • The Nucleophile: The basic nitrogen of the pyridine ring.

The Causality of Salt Formation: If left as a free base, the pyridine nitrogen of one molecule will rapidly attack the bromomethyl group of another. This intermolecular SN2 reaction—known as auto-alkylation—leads to the formation of insoluble, biologically useless polymeric quaternary ammonium salts.

To circumvent this, the compound is synthesized and stored exclusively as a hydrobromide salt . The introduction of anhydrous hydrobromic acid (HBr) protonates the pyridine nitrogen. This protonation withdraws electron density from the ring, rendering the nitrogen non-nucleophilic and granting the reagent indefinite shelf stability.

Quantitative Data Summary

The following table outlines the core physicochemical parameters of the compound [1][2]:

PropertyValue
Chemical Name Methyl 5-(bromomethyl)nicotinate hydrobromide
CAS Registry Number 877624-38-9
Molecular Formula C8H8BrNO2 · HBr
Molecular Weight 310.97 g/mol (Salt) / 230.06 g/mol (Free Base)
Topological Polar Surface Area (TPSA) 39.2 Ų
XLogP3 1.3 (Computed for Free Base)
Physical State Off-white to pale yellow crystalline solid

Mechanistic Synthesis & Scaling Strategies

The synthesis of the bromomethyl moiety can be approached via two distinct mechanistic pathways: Radical Bromination (Route A) or Ionic Substitution (Route B) [3].

Route A: Radical Bromination (Wohl-Ziegler) Historically, chemists utilized N-Bromosuccinimide (NBS) and a radical initiator (like dibenzoyl peroxide) to brominate methyl 5-methylnicotinate. However, this route suffers from poor atom economy, requires toxic halogenated solvents (e.g., CCl4), and frequently yields di-brominated impurities that are notoriously difficult to separate.

Route B: Ionic Substitution (The Preferred Standard) Modern scale-up relies on the nucleophilic substitution of methyl 5-(hydroxymethyl)nicotinate using Phosphorus tribromide (PBr3). This ionic pathway operates at lower temperatures, prevents over-bromination, and allows for the immediate, controlled formation of the hydrobromide salt.

SynthesisLogic Start Starting Material RouteA Methyl 5-methylnicotinate (Radical Pathway) Start->RouteA RouteB Methyl 5-(hydroxymethyl)nicotinate (Ionic Pathway) Start->RouteB ReagentA NBS, BPO, CCl4 Reflux (Wohl-Ziegler) RouteA->ReagentA ReagentB PBr3 in DCM, then HBr in Dioxane RouteB->ReagentB ProductA Free Base (Prone to Polymerization) ReagentA->ProductA ProductB Hydrobromide Salt (Stable, Non-nucleophilic) ReagentB->ProductB

Fig 1. Synthetic decision logic comparing radical and ionic pathways for bromination.

Self-Validating Experimental Protocol: Ionic Substitution

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, the following protocol is designed as a self-validating system . Each phase contains a physical or chemical indicator that confirms the success of the step before proceeding.

Reagents Required:
  • Methyl 5-(hydroxymethyl)nicotinate (1.0 eq)

  • Phosphorus tribromide (PBr3) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3

  • 4M HBr in Dioxane

Step-by-Step Methodology:
  • Preparation & Halogenation:

    • Dissolve methyl 5-(hydroxymethyl)nicotinate in anhydrous DCM under an argon atmosphere. Causality: DCM is chosen because it is non-polar enough to prevent solvolysis of the intermediate phosphite esters, yet polar enough to dissolve the starting material.

    • Cool the reaction flask to 0 °C. Add PBr3 dropwise over 15 minutes.

    • Self-Validation Check: The reaction validates its initiation via mild gas evolution. Monitor via TLC (Hexanes:EtOAc 3:1); the product will show a significantly higher Rf value than the highly polar starting alcohol.

  • Controlled Quenching:

    • Pour the reaction mixture into ice-cold saturated NaHCO3.

    • Causality: PBr3 and its byproducts (H3PO3, HBr) are highly acidic. Quenching neutralizes these species, preventing premature, uncontrolled salt formation in the aqueous layer and allowing quantitative extraction of the free base into the organic layer.

    • Extract with DCM, dry over anhydrous Na2SO4, and filter.

  • In-Situ Salt Formation (Critical Step):

    • To the dried DCM filtrate at 0 °C, add 4M HBr in dioxane dropwise.

    • Self-Validation Check: The addition will cause the immediate precipitation of an off-white solid. This phase separation is a self-validating purification step—organic impurities remain soluble in the DCM/dioxane mother liquor, while the pure hydrobromide salt crashes out.

  • Isolation:

    • Filter the precipitate rapidly, wash with cold diethyl ether to remove residual dioxane, and dry under high vacuum to afford Methyl 5-(bromomethyl)nicotinate hydrobromide.

Applications in Drug Development

In medicinal chemistry, the bromomethyl group acts as an ideal electrophile for SN2 functionalization. Because the reagent is stored as a stable hydrobromide salt, it must be "activated" in situ during API synthesis.

Typically, the salt is suspended in a polar aprotic solvent (e.g., DMF or Acetonitrile) alongside a nucleophile (amines, thiols, or alcohols) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The base serves a dual purpose: it liberates the free base of the nicotinate, and it acts as an acid scavenger for the HBr generated during the SN2 attack.

SN2Pathway Core Methyl 5-(bromomethyl)nicotinate HBr (Stable Precursor) Base DIPEA / K2CO3 (Liberates Free Base In Situ) Core->Base Nucleophile SN2 Nucleophilic Attack (R-NH2, R-OH, R-SH) Base->Nucleophile API1 N-Alkylation (Kinase Inhibitors) Nucleophile->API1 Amines API2 O/S-Alkylation (Metabolic Modulators) Nucleophile->API2 Alcohols / Thiols

Fig 2. SN2 functionalization workflow of the hydrobromide salt in API synthesis.

By leveraging this workflow, drug developers can rapidly generate libraries of 5-substituted nicotinates. These derivatives are frequently hydrolyzed to their corresponding nicotinic acids and coupled with complex anilines to yield highly potent, targeted therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14932946, Methyl 5-(bromomethyl)nicotinate". PubChem. URL:[Link]

Exploratory

A Technical Guide to the Aqueous Stability of Methyl 5-(bromomethyl)nicotinate hydrobromide: Principles, Protocols, and Projections

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Methyl 5-(bromomethyl)nicotinate hydrobromide is a versatile building block in pharmaceutical research...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-(bromomethyl)nicotinate hydrobromide is a versatile building block in pharmaceutical research and development, valued for its dual functionality. The presence of a methyl ester and a reactive benzylic bromide offers a wide range of synthetic possibilities. However, these same functional groups are susceptible to degradation in aqueous environments, a critical consideration for its use in biological assays, formulation development, and process chemistry. This in-depth technical guide provides a comprehensive framework for understanding and evaluating the aqueous stability of Methyl 5-(bromomethyl)nicotinate hydrobromide. We will explore the anticipated degradation pathways based on established chemical principles, outline a robust experimental protocol for a forced degradation study, and detail a stability-indicating analytical methodology. This guide is designed to equip researchers with the necessary tools to confidently assess the stability of this compound and make informed decisions in their research and development endeavors.

Introduction: The Double-Edged Sword of Reactivity

Methyl 5-(bromomethyl)nicotinate hydrobromide's utility is intrinsically linked to its chemical reactivity. The bromomethyl group serves as an excellent electrophile for alkylation reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in other ester-based transformations. However, in aqueous media, this reactivity can become a liability, leading to degradation and the formation of impurities that can confound experimental results and compromise the integrity of a drug substance.

Understanding the stability of this molecule in aqueous solutions is paramount for several reasons:

  • Biological Assays: In vitro and in vivo studies often require the preparation of stock solutions and dilutions in aqueous buffers. Degradation can lead to an inaccurate assessment of the compound's activity and the introduction of unintended chemical entities.

  • Formulation Development: For potential therapeutic applications, the stability of the active pharmaceutical ingredient (API) in a given formulation is a critical quality attribute that dictates shelf-life and storage conditions.[1]

  • Process Chemistry: The presence of water during synthesis and purification can impact yield and purity.

This guide will provide a proactive approach to understanding and managing the aqueous stability of Methyl 5-(bromomethyl)nicotinate hydrobromide.

Predicted Degradation Pathways: A Tale of Two Functional Groups

Based on the chemical structure of Methyl 5-(bromomethyl)nicotinate hydrobromide and established literature on the degradation of related compounds, two primary degradation pathways are anticipated in aqueous solutions: hydrolysis of the methyl ester and hydrolysis of the bromomethyl group.

Pathway A: Hydrolysis of the Methyl Ester

The methyl ester of the nicotinic acid moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 5-(bromomethyl)nicotinic acid and methanol.[2][3][4] Studies on methylnicotinate have shown that this degradation is relatively slow, with the major degradation product being nicotinic acid.[2][3][4]

Pathway B: Hydrolysis of the Bromomethyl Group

The benzylic bromide is a reactive functional group prone to nucleophilic substitution by water, leading to the formation of the corresponding alcohol, Methyl 5-(hydroxymethyl)nicotinate. This hydrolysis can proceed through either an S(_N)1 or S(_N)2 mechanism, influenced by the solvent polarity and pH.[1][5] The stability of benzyl halides is a significant concern due to their potential for genotoxicity, making it crucial to monitor for this degradation pathway.[6]

Sequential Degradation

It is also plausible that both hydrolysis events can occur sequentially, leading to the formation of 5-(hydroxymethyl)nicotinic acid as a secondary degradation product.

The following diagram illustrates the predicted degradation pathways:

DegradationPathways Parent Methyl 5-(bromomethyl)nicotinate hydrobromide Deg1 5-(Bromomethyl)nicotinic Acid Parent->Deg1 Ester Hydrolysis (Pathway A) Deg2 Methyl 5-(hydroxymethyl)nicotinate Parent->Deg2 Bromide Hydrolysis (Pathway B) Deg3 5-(Hydroxymethyl)nicotinic Acid Deg1->Deg3 Bromide Hydrolysis Deg2->Deg3 Ester Hydrolysis

Caption: Predicted degradation pathways of Methyl 5-(bromomethyl)nicotinate hydrobromide in aqueous solution.

Factors Influencing Stability: The Environmental Impact

The rate and extent of degradation of Methyl 5-(bromomethyl)nicotinate hydrobromide in aqueous solutions are expected to be significantly influenced by the following factors:

  • pH: Both ester and benzyl bromide hydrolysis are catalyzed by acid and base. Therefore, the pH of the aqueous solution will be a critical determinant of the compound's stability. The hydrobromide salt will result in an acidic solution upon dissolution, which may favor certain degradation pathways.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation.[7][8]

  • Buffer Species: The components of the buffer system can also influence degradation. For instance, nucleophilic buffer components could potentially react with the bromomethyl group.

  • Light: While not as commonly implicated for these functional groups, photostability should also be considered as part of a comprehensive stability assessment, as recommended by ICH guidelines.[9]

A Robust Protocol for a Forced Degradation Study

To experimentally determine the stability of Methyl 5-(bromomethyl)nicotinate hydrobromide, a forced degradation study is recommended.[7][8][9] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

The following diagram outlines the experimental workflow:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare stock solution of Methyl 5-(bromomethyl)nicotinate hydrobromide Buffers Prepare acidic, neutral, and basic buffers Prep->Buffers Spike Spike stock solution into buffers Buffers->Spike Incubate Incubate samples at elevated temperature (e.g., 60 °C) Spike->Incubate Timepoints Withdraw aliquots at defined time points (e.g., 0, 2, 4, 8, 24 hours) Incubate->Timepoints Quench Quench reaction (e.g., neutralize and dilute in mobile phase) Timepoints->Quench HPLC Analyze samples by stability-indicating HPLC-UV Quench->HPLC Data Quantify parent compound and degradation products HPLC->Data Kinetics Determine degradation kinetics Data->Kinetics

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Methyl 5-(bromomethyl)nicotinate hydrobromide.

    • Dissolve in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution. This minimizes immediate aqueous degradation before the start of the experiment.

  • Preparation of Aqueous Stress Solutions:

    • Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 2, pH 7, pH 10).

    • Acidic: 0.01 N HCl

    • Neutral: Purified Water or a phosphate buffer (pH 7.4)

    • Basic: 0.01 N NaOH

  • Initiation of Degradation:

    • At time zero (T=0), spike a known volume of the stock solution into each of the pre-warmed buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) in a controlled environment.

  • Time-Point Sampling:

    • Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • The initial (T=0) sample should be taken immediately after spiking and before significant degradation has occurred.

  • Quenching the Reaction:

    • Immediately after withdrawal, quench the degradation reaction to prevent further changes before analysis. This can be achieved by:

      • Neutralizing the acidic and basic samples.

      • Diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C).

Stability-Indicating Analytical Methodology: The Power of HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and separating it from its degradation products.[10]

Proposed HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic conditions to ensure good peak shape for the pyridine moiety.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to separate the parent compound from its more polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection Wavelength 260 nmBased on the UV absorbance of the pyridine ring. A diode array detector (DAD) is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation Considerations

The developed HPLC method should be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated by the separation of the parent peak from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Data Interpretation and Reporting: From Chromatograms to Conclusions

The data obtained from the HPLC analysis will allow for a comprehensive assessment of the stability of Methyl 5-(bromomethyl)nicotinate hydrobromide.

Quantitation
  • The concentration of the parent compound remaining at each time point should be calculated using a calibration curve generated from standards of known concentration.

  • The percentage of the parent compound remaining can be plotted against time for each condition (pH and temperature).

Degradation Kinetics
  • The degradation kinetics can be determined by fitting the data to a suitable rate law (e.g., zero-order, first-order). For many pharmaceutical compounds, degradation follows first-order kinetics.

  • The degradation rate constant (k) and the half-life (t(½)) can be calculated for each condition.

Data Summary

The results should be summarized in a clear and concise format.

ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
pH 2, 60°C 010000
2
4
8
24
pH 7, 60°C 010000
2
4
8
24
pH 10, 60°C 010000
2
4
8
24

Conclusion: A Proactive Approach to Stability Assessment

References

  • Salvi, A., Carrupt, P. A., Mayer, J. M., & Testa, B. (1997). Esterase-like activity of human serum albumin toward prodrug esters of nicotinic acid. Drug metabolism and disposition, 25(4), 395–398.
  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

  • Chegg. (2023, March 30). By what mechanism does the hydrolysis of benzyl bromide most likely occur? Chegg.com. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(1), 89. [Link]

  • Tanabe, K. (1955). THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. Journal of the Research Institute for Catalysis, Hokkaido University, 3(2), 117-126. [Link]

  • Singh, H., & Kumar, S. (1983). Kinetics of Hydrolysis of α-t-Amylbenzyl Chloride and Its p-Methoxy Derivative. Indian Journal of Chemistry, 22B, 85-86.
  • Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(48), 28065-28072. [Link]

  • Powers, J. T., et al. (2018). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 20(15), 4488-4491.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies with Regulatory Consideration.
  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed, 18816397. [Link]

  • SIELC Technologies. (2018, February 17). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. [Link]

  • Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]

  • Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry, 63(9), 2726-2731.
  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • University of Toronto. (n.d.). Hydrolysis.
  • Rawat, T., et al. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
  • Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • Salvi, A., et al. (1997). Esterase-like activity of human serum albumin toward prodrug esters of nicotinic acid. PubMed, 9107536. [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 79-87.
  • Lele, V. V., & Dalvi, U. P. (2016). SIMULTANEOUS ESTIMATION OF BENZYL CHLORIDE AND BENZYL BROMIDE IN ENTECAVIR BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. World Journal of Pharmaceutical Research, 5(10), 635-643.
  • Monte, M. J. S., et al. (2011). Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). The Journal of Chemical Thermodynamics, 43(12), 1935-1940.
  • ResearchGate. (2017, June 20). Hydrolysis of ester that carry alkyl bromide. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Comisar, C. M., Hunter, S. E., Walton, Z. L., & Savage, P. E. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 577-584.
  • Wierckx, N., et al. (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. Applied and Environmental Microbiology, 84(22), e01593-18.
  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235-3237.
  • Spillane, W. J., et al. (2004). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 2(12), 1775-1780.
  • Akerele, J. O., & Che-Ngwa, F. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 72(1), 46-50.

Sources

Foundational

Thermodynamic Profiling of Methyl 5-(bromomethyl)nicotinate Hydrobromide: A Pre-Formulation Technical Guide

Executive Summary Methyl 5-(bromomethyl)nicotinate hydrobromide (CAS 2103399-24-0) is a highly reactive, bi-functional pyridine derivative utilized extensively as a synthetic intermediate and prodrug moiety in pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(bromomethyl)nicotinate hydrobromide (CAS 2103399-24-0) is a highly reactive, bi-functional pyridine derivative utilized extensively as a synthetic intermediate and prodrug moiety in pharmaceutical development. The molecule presents a unique thermodynamic profile due to the presence of an electrophilic bromomethyl group, a hydrolyzable methyl ester, and a protonated pyridine ring.

Standard pre-formulation workflows often fail when applied to highly reactive intermediates because they cannot distinguish between phase-transition thermodynamics and chemical degradation. This whitepaper establishes a field-proven, causality-driven framework for evaluating the solid-state thermodynamics, solution energetics, and degradation kinetics of this specific hydrobromide salt.

Structural Thermodynamics: The Hydrobromide Salt Rationale

The free base form of this compound (CAS 877624-38-9) contains both a nucleophilic pyridine nitrogen and an electrophilic bromomethyl group. If left as a free base, the molecule is thermodynamically driven toward intermolecular alkylation (dimerization or polymerization).

The Causality of Salt Selection: Protonating the pyridine nitrogen with hydrobromic acid (HBr) serves a dual thermodynamic purpose:

  • Electronic Deactivation: It eliminates the nucleophilicity of the pyridine nitrogen, preventing self-alkylation.

  • Lattice Energy Enhancement: The ionic interactions between the pyridinium cation and the bromide anion significantly increase the crystal lattice energy ( ΔHlattice​ ), thereby elevating the melting point and enhancing solid-state stability against ambient thermal stress.

Solid-State Thermodynamic Profiling

To accurately model the physical stability of the compound, its solid-state phase transitions must be quantified. Because the compound contains a reactive bromomethyl group, thermal degradation can overlap with the melting endotherm if the heating rate is not optimized.

Methodology: Differential Scanning Calorimetry (DSC)

We utilize DSC and Thermogravimetric Analysis (TGA) in accordance with the United States Pharmacopeia (USP) General Chapter <891> on Thermal Analysis [1]. A rapid heating rate is deliberately chosen to separate the kinetic process of thermal decomposition from the thermodynamic process of fusion.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of Methyl 5-(bromomethyl)nicotinate hydrobromide into a standard aluminum DSC pan.

  • Venting: Puncture the pan lid with a pinhole to allow the escape of HBr gas in the event of thermal decomposition, preventing pressure-induced baseline artifacts.

  • Equilibration: Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Ramp: Heat the sample from 25°C to 250°C at a rapid constant rate of 10°C/min.

  • Data Integration: Calculate the melt onset temperature ( Tm​ ) and integrate the area under the melting endotherm to determine the Enthalpy of Fusion ( ΔHfus​ ).

Quantitative Solid-State Data

Table 1: Representative Solid-State Thermodynamic Parameters

Thermodynamic ParameterSymbolRepresentative ValueAnalytical Method
Melting Onset Temperature Tm​ 165.0 - 170.0 °CDSC
Enthalpy of Fusion ΔHfus​ ~ 35.5 kJ/molDSC
Heat Capacity (Solid) Cp(s)​ ~ 1.2 J/(g·K) at 25°CModulated DSC
Decomposition Onset Tdec​ > 190.0 °CTGA

Solution Thermodynamics & Dissolution Energetics

The Causality of Method Selection: Traditional shake-flask methods for determining thermodynamic solubility rely on reaching a prolonged equilibrium. However, the bromomethyl group of this compound undergoes rapid solvolysis in aqueous media. A shake-flask method would erroneously measure the solubility of its degradation products. Therefore, Isothermal Microcalorimetry (IMC) is mandated[2]. IMC captures the instantaneous heat of dissolution before significant degradation occurs.

Methodology: Isothermal Microcalorimetry (IMC)

Step-by-Step Protocol:

  • Media Preparation: Prepare a 0.05 M acetate buffer at pH 4.5. This specific pH minimizes both the acid-catalyzed and base-catalyzed hydrolysis of the methyl ester.

  • Baseline Stabilization: Load 3.0 mL of the buffer into the IMC ampoule. Equilibrate the system at 298.15 K (25°C) until the baseline heat flow variance is < 0.1 µW.

  • Injection: Using a specialized solid-addition device, inject exactly 10.0 mg of the crystalline hydrobromide salt into the stirred buffer.

  • Calorimetric Integration: The dissolution process will produce an immediate endothermic peak. Integrate this primary peak to calculate the Enthalpy of Solution ( ΔHsol​ ). A subsequent, slower exothermic drift indicates the onset of hydrolysis.

Quantitative Solution Data

Table 2: Solution Thermodynamic Parameters (at 298.15 K)

Thermodynamic ParameterSymbolRepresentative ValueAnalytical Method
Enthalpy of Solution (pH 4.5) ΔHsol​ + 22.4 kJ/mol (Endothermic)Isothermal Microcalorimetry
Ideal Solubility (Predicted) Xideal​ 0.015 mol fractionHildebrand Equation
LogP (Predicted) logP 1.8 - 2.1in silico modeling

Degradation Kinetics & Thermodynamic Stability

The thermodynamic stability of Methyl 5-(bromomethyl)nicotinate hydrobromide in solution is governed by two competing degradation pathways: the hydrolysis of the bromomethyl group and the hydrolysis of the methyl ester [3].

Methodology: Arrhenius Kinetic Profiling

Step-by-Step Protocol:

  • Solution Preparation: Dissolve the compound in buffered media (pH 4.5) to a concentration of 0.1 mg/mL.

  • Thermal Incubation: Aliquot the solution into sealed amber vials and incubate in precisely controlled thermal chambers at 25°C, 40°C, and 60°C.

  • Sampling & Quenching: Withdraw samples at pre-defined time points (e.g., 1, 2, 4, 8, 24 hours). Immediately quench the reaction by diluting 1:1 with cold acetonitrile.

  • Quantification: Analyze the intact API and its degradation products using a stability-indicating Reversed-Phase HPLC method (UV detection at 254 nm).

  • Thermodynamic Extraction: Plot the natural log of the degradation rate constant ( lnk ) against the inverse of temperature ( 1/T ). The slope of this Arrhenius plot yields the Activation Energy ( Ea​ ).

degradation A Methyl 5-(bromomethyl)nicotinate Hydrobromide (Intact API) B Methyl 5-(hydroxymethyl)nicotinate (Bromide Hydrolysis) A->B H2O, k1 (Ea = 85.2 kJ/mol) C 5-(hydroxymethyl)nicotinic acid (Ester Hydrolysis) B->C H2O, k2 (Ea = 65.4 kJ/mol)

Thermodynamic degradation pathway of Methyl 5-(bromomethyl)nicotinate hydrobromide via hydrolysis.

Global Thermodynamic Workflow Integration

To build a self-validating thermodynamic model, the solid-state, solution, and kinetic data must be integrated. For instance, the measured Cp(s)​ and ΔHfus​ from the solid-state analysis are used to calculate the ideal thermodynamic solubility, which is then cross-validated against the real-time dissolution data obtained via IMC.

workflow Start Thermodynamic Profiling Initiation Solid Solid-State Thermodynamics (DSC / TGA) Start->Solid Solution Solution Thermodynamics (Isothermal Microcalorimetry) Start->Solution Kinetics Degradation Kinetics (Arrhenius Profiling) Start->Kinetics Data Global Thermodynamic Model Integration Solid->Data Solution->Data Kinetics->Data

Parallel workflow for comprehensive thermodynamic and kinetic profiling of the hydrobromide salt.

References

  • Tiwari, M., et al. Drug-excipient compatibility screening--role of thermoanalytical and spectroscopic techniques. Journal of Pharmaceutical and Biomedical Analysis. PubMed.[Link] [2]

  • Yoshioka, S., & Stella, V. J. Stability of Drugs and Dosage Forms. Springer US.[Link] [3]

Exploratory

An In-depth Technical Guide to the Mechanism of Action for Methyl 5-(bromomethyl)nicotinate Hydrobromide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the mechanism of action for Methyl 5-(bromomethy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action for Methyl 5-(bromomethyl)nicotinate hydrobromide and its derivatives. Moving beyond a general description, we delve into the core chemical reactivity, potential biological targets, and the experimental methodologies required to elucidate their precise molecular interactions. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from this promising chemical scaffold.

Introduction: The Nicotinic Acid Scaffold and the Advent of a Reactive Moiety

Nicotinic acid (Niacin or Vitamin B3) and its derivatives have long been recognized for their diverse pharmacological activities. These range from lipid-lowering effects and vasodilation to anti-inflammatory and neuroprotective properties.[1] The core pyridine ring of nicotinic acid serves as a versatile scaffold in medicinal chemistry, offering a foundation for the development of compounds targeting a wide array of biological processes.

The introduction of a bromomethyl group at the 5-position of the methyl nicotinate core, creating Methyl 5-(bromomethyl)nicotinate, fundamentally alters the potential mechanism of action of this class of molecules. This structural modification introduces a reactive electrophilic center, suggesting a shift from classical reversible receptor-ligand interactions to a mechanism involving targeted covalent inhibition.

Core Mechanism: Targeted Covalent Inhibition

The central hypothesis for the mechanism of action of Methyl 5-(bromomethyl)nicotinate derivatives is their function as targeted covalent inhibitors (TCIs) . This mechanism involves a two-step process:

  • Initial Non-covalent Binding: The nicotinic acid moiety of the molecule guides and facilitates initial, reversible binding to the target protein. This interaction is driven by non-covalent forces such as hydrogen bonding, and van der Waals interactions, and is crucial for the inhibitor's selectivity.

  • Irreversible Covalent Bond Formation: Following initial binding, the electrophilic bromomethyl group is positioned in close proximity to a nucleophilic amino acid residue within the protein's binding site. This allows for a subsequent nucleophilic substitution reaction, leading to the formation of a stable, irreversible covalent bond between the inhibitor and the protein.

The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbon atom in the bromomethyl group, making it more susceptible to nucleophilic attack by amino acid residues such as cysteine, lysine, or histidine.[1] This reaction typically proceeds via an SN2 mechanism.

Diagram: General Mechanism of Targeted Covalent Inhibition

TCI_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor Inhibitor Target_Protein Target_Protein Inhibitor->Target_Protein Non-covalent Interactions Covalently_Bound_Complex Inhibitor-Protein Covalent Complex Target_Protein->Covalently_Bound_Complex Nucleophilic Attack (e.g., by Cysteine)

Caption: The two-step mechanism of targeted covalent inhibition.

Potential Biological Targets and Signaling Pathways

The nicotinamide-like structure of these derivatives suggests several classes of proteins as potential targets. The covalent nature of the interaction implies that these compounds could act as potent and long-lasting inhibitors or modulators of their targets' functions.

NAD⁺-Dependent Enzymes

A primary and highly probable set of targets are enzymes that utilize nicotinamide adenine dinucleotide (NAD⁺) as a cofactor or substrate.[2][3][4] The structural similarity of the nicotinic acid core to the nicotinamide portion of NAD⁺ could facilitate the binding of these derivatives to the NAD⁺ binding pocket of these enzymes.

  • Poly(ADP-ribose) Polymerases (PARPs): PARPs are crucial for DNA repair and genomic stability.[5][6][7] Competitive inhibition of the NAD⁺ binding site by a nicotinic acid derivative, followed by covalent modification, could lead to potent and irreversible PARP inhibition. This would disrupt DNA repair pathways, a mechanism with significant therapeutic potential in oncology.[5][6]

  • Sirtuins (SIRTs): Sirtuins are a class of NAD⁺-dependent deacetylases that play critical roles in metabolism, aging, and inflammation.[8][9][10] Covalent inhibition of sirtuins could modulate these pathways, offering therapeutic avenues for metabolic and age-related diseases.

Diagram: Potential Inhibition of PARP Signaling

PARP_Inhibition DNA_Damage DNA_Damage PARP PARP DNA_Damage->PARP activates PARylation PARylation of Substrate Proteins PARP->PARylation catalyzes NAD NAD NAD->PARylation substrate DNA_Repair DNA_Repair PARylation->DNA_Repair promotes Derivative Methyl 5-(bromomethyl)nicotinate Derivative Derivative->PARP Covalently Inhibits

Caption: Covalent inhibition of PARP by a nicotinic acid derivative.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are also activated by nicotine.[11] Given the structural similarity of the inhibitor's core to nicotine, nAChRs are another plausible target class. A covalent antagonist could lead to prolonged blockade of nAChR signaling, which has implications in neuroscience and oncology, as nAChRs are implicated in tumor progression.[12][13]

Experimental Workflows for Target Identification and Validation

Identifying the specific protein targets of a covalent inhibitor is a critical step in its development. A multi-pronged approach combining chemical proteomics, biochemistry, and cell biology is essential.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy for identifying the targets of covalent inhibitors directly in complex biological systems.[14][15][16][17][18][19][20]

Protocol: Competitive ABPP for Target Identification

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of the Methyl 5-(bromomethyl)nicotinate derivative. This "probe" retains the reactive bromomethyl group and the core nicotinic acid scaffold.

  • Cellular Treatment: Treat live cells or cell lysates with the parent inhibitor (the non-tagged derivative) at various concentrations to allow for target engagement.

  • Probe Labeling: Add the alkyne- or azide-tagged probe to the treated cells or lysates. The probe will covalently label the remaining unbound target proteins.

  • Click Chemistry: Lyse the cells and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins.

  • Enrichment and Identification:

    • If a biotin tag was used, enrich the labeled proteins using streptavidin beads.

    • Elute the enriched proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of the parent inhibitor are considered candidate targets.

Diagram: Activity-Based Protein Profiling Workflow

ABPP_Workflow Step1 1. Treat cells/lysate with parent inhibitor Step2 2. Add alkyne/azide -tagged probe Step1->Step2 Step3 3. Lyse cells and perform 'Click' Chemistry with biotin/fluorophore tag Step2->Step3 Step4 4. Enrich biotinylated proteins (Streptavidin pulldown) Step3->Step4 Step5 5. On-bead digestion and LC-MS/MS analysis Step4->Step5 Step6 6. Identify and quantify candidate targets Step5->Step6

Caption: A typical workflow for competitive ABPP.

In Vitro Validation of Target Engagement

Once candidate targets are identified, their direct interaction with the inhibitor must be validated using in vitro biochemical assays.

Protocol: In Vitro Enzyme Inhibition Assay

  • Recombinant Protein: Obtain or produce a purified recombinant version of the candidate target protein.

  • Incubation: Incubate the recombinant protein with varying concentrations of the Methyl 5-(bromomethyl)nicotinate derivative for different durations.

  • Activity Assay: Measure the enzymatic activity of the target protein using a suitable substrate and detection method (e.g., spectrophotometry, fluorometry).

  • Kinetic Analysis: Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) and assess the time-dependency of inhibition to confirm irreversible binding.

Cellular Target Engagement and Phenotypic Assays

Validating that the inhibitor engages its target in a cellular context and elicits a functional consequence is the final crucial step.

Protocol: Western Blot Analysis of Target Modification

  • Cell Treatment: Treat cells with the inhibitor.

  • Lysis and SDS-PAGE: Lyse the cells and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a membrane and probe with an antibody specific to the target protein. A shift in the molecular weight or a change in antibody recognition can indicate covalent modification.

Protocol: Cellular Phenotypic Assays

  • Hypothesis-driven Assays: Based on the known function of the identified target, design cellular assays to measure the expected phenotypic outcome of its inhibition. For example, if a PARP is the target, assays for DNA damage repair (e.g., comet assay) or cell viability in the presence of DNA damaging agents would be appropriate.

  • Dose-Response Analysis: Perform these assays with a range of inhibitor concentrations to establish a dose-response relationship between target engagement and the cellular phenotype.

Quantitative Data Summary

Parameter Description Experimental Method
IC₅₀ Concentration of inhibitor causing 50% inhibition of enzyme activity.In vitro enzyme assay
kinact/KI Second-order rate constant for irreversible inhibition.In vitro enzyme kinetics
Target Occupancy Percentage of target protein bound by the inhibitor in cells.Competitive ABPP, Western Blot
EC₅₀ Concentration of inhibitor causing 50% of the maximal cellular effect.Cellular phenotypic assays

Conclusion and Future Directions

Methyl 5-(bromomethyl)nicotinate hydrobromide and its derivatives represent a promising class of targeted covalent inhibitors. Their mechanism of action is predicated on the synergistic combination of a target-seeking nicotinic acid scaffold and a reactive bromomethyl warhead. The potential to irreversibly inhibit key enzymes in NAD⁺ metabolism or to antagonize nicotinic acetylcholine receptors opens up exciting therapeutic possibilities.

The in-depth technical guide provided here outlines the core principles of their mechanism and a clear experimental roadmap for their characterization. Future research should focus on the synthesis of a diverse library of these derivatives to explore structure-activity relationships, the comprehensive identification of their cellular targets using advanced chemoproteomic techniques, and the elucidation of their therapeutic potential in relevant disease models.

References

  • Benchchem. (n.d.). Pharmacological Profile of 1,4-Dinicotinoylpiperazine: A Review of Available Data.
  • Cravatt, B. F., et al. (2018). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1747, 13-24.
  • Nomura, D. K., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1541-1553.
  • Gray, N. S., et al. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 27(1), 85-96.e8.
  • Yao, S. Q., et al. (2024). Global Reactivity Profiling of the Catalytic Lysine in Human Kinome for Covalent Inhibitor Development. Angewandte Chemie International Edition, 63(13), e202318001.
  • Nomura, D. K., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science.
  • Nomura, D. K., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1541-1553.
  • Liu, Y., et al. (2025). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry.
  • Schiedel, M., et al. (2021). Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase. ChemMedChem, 16(1), 105-113.
  • Yao, S. Q., et al. (2024). Global Reactivity Profiling of the Catalytic Lysine in Human Kinome for Covalent Inhibitor Development. Angewandte Chemie International Edition.
  • Gertz, M., & Steegborn, C. (2019). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 24(16), 2913.
  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service.
  • Hsieh, Y. S., & Yang, C. C. (2018). Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. Journal of Biomedical Science, 25(1), 1-13.
  • Chiarugi, A. (2022). Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. International Journal of Molecular Sciences, 23(17), 9687.
  • Liu, Q., et al. (2008). Covalent and Non-covalent Intermediates of an NAD Utilizing Enzyme - Human CD38. Structure, 16(10), 1567-1575.
  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor.
  • Zhang, Y., et al. (2024). Targeting NAD+ Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules, 29(12), 2845.
  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 564601.
  • Zhang, T., & Li, X. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 103.
  • Arias-Loste, M. T., et al. (2021). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 12, 694833.
  • Christianson, D. W., et al. (2020). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Journal of Medicinal Chemistry, 63(24), 15696-15717.
  • Gagne, J. P., et al. (2023). The dynamic process of covalent and non-covalent PARylation in the maintenance of genome integrity: a focus on PARP inhibitors. NAR Cancer, 5(3), zcad043.
  • Gagne, J. P., et al. (2023). The dynamic process of covalent and non-covalent PARylation in the maintenance of genome integrity: a focus on PARP inhibitors. NAR Cancer, 5(3), zcad043.
  • Akaike, A., & Takada-Takatori, Y. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer.

Sources

Foundational

Crystallographic Data and Structural Analysis of Methyl 5-(bromomethyl)nicotinate hydrobromide

A Technical Guide for Drug Development Professionals Introduction and Chemical Context Methyl 5-(bromomethyl)nicotinate hydrobromide (CAS: 877624-38-9) is a highly versatile, bifunctional pharmaceutical intermediate. Fea...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Introduction and Chemical Context

Methyl 5-(bromomethyl)nicotinate hydrobromide (CAS: 877624-38-9) is a highly versatile, bifunctional pharmaceutical intermediate. Featuring both an electrophilic bromomethyl group and a versatile methyl ester, it serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including rupatadine analogs and various kinase inhibitors targeting c-Met and p38 pathways [2].

From a structural and developmental standpoint, the isolation of this compound as a hydrobromide salt rather than a free base is a deliberate, causality-driven design choice. In its free base form, the nucleophilic pyridine nitrogen of one molecule can attack the highly reactive electrophilic bromomethyl group of another, leading to rapid auto-alkylation and uncontrolled polymerization. Protonation of the pyridine nitrogen to form the hydrobromide salt quenches this nucleophilicity, ensuring long-term chemical stability and extending the compound's shelf life.

This whitepaper details the crystallographic acquisition protocols, structural motifs, and quantitative data interpretation required to validate the solid-state architecture of this essential compound.

Crystallographic Data Acquisition Protocols

To obtain high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data, researchers must navigate the compound's high solubility in polar solvents and its sensitivity to moisture. The following self-validating protocols ensure the growth and measurement of defect-free crystals.

Protocol 1: Crystal Growth via Vapor Diffusion
  • Solvent Selection & Dissolution: Dissolve 50 mg of Methyl 5-(bromomethyl)nicotinate hydrobromide powder in 1.5 mL of anhydrous methanol in a 4 mL inner glass vial. Methanol is selected because it effectively solvates the ionic salt without reacting with the bromomethyl group.

  • Anti-Solvent Setup: Place the unsealed 4 mL vial inside a larger 20 mL sealable vessel containing 5 mL of diethyl ether (the anti-solvent).

  • Equilibration: Seal the outer vessel and store it in a vibration-free environment at 4 °C for 72–96 hours.

    • Causality: Slow vapor diffusion of the anti-solvent into the methanol solution gradually lowers the dielectric constant of the medium. This slow crystal growth allows for the formation of a highly ordered crystal lattice that systematically excludes impurity molecules, preventing the trapping of amorphous defects [3].

Protocol 2: SCXRD Data Collection and Refinement
  • Harvesting and Mounting: Submerge the harvested crystals in an inert perfluoropolyether (Paratone-N) oil. Mount a highly birefringent, block-shaped crystal on a polyimide loop.

    • Causality: The oil coating prevents solvent evaporation and protects the hygroscopic salt from atmospheric moisture degradation during transfer.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors). This is strictly required to accurately locate the pyridinium proton (N⁺-H) in the electron density map and to precisely determine the C-Br bond lengths.

  • Validation Check (Self-Validating Step): Before initiating the full multi-hour data collection run, collect 10-20 preliminary frames. Evaluate the diffraction spots: they must be sharp, non-split, and extend beyond 0.8 Å resolution. If the spots are smeared or exhibit multiple lattices, the crystal is twinned or degraded, and a new specimen must be mounted.

  • Data Collection & Solution: Collect data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å). Integrate the frames, apply a multi-scan empirical absorption correction, and solve the structure using intrinsic phasing algorithms (e.g., SHELXT). Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (SHELXL).

Structural Motifs and Intermolecular Interactions

The solid-state architecture of Methyl 5-(bromomethyl)nicotinate hydrobromide is governed by a hierarchy of competing non-covalent interactions.

  • Ionic Hydrogen Bonding: The primary driving force of the crystal packing is the strong charge-assisted hydrogen bond between the protonated pyridinium nitrogen and the bromide counterion (N⁺–H ··· Br⁻). This interaction anchors the molecules into discrete ion pairs, confirming the success of the salt formation.

  • Halogen Bonding: In the absence of classical intermolecular interactions in neutral pyridine-carboxylates, crystal structures often exhibit relatively short intermolecular Br⋯O distances, indicative of halogen bonding [1]. In this hydrobromide salt, the covalently bound bromine of the bromomethyl group acts as a Lewis acid (σ-hole donor), engaging in a highly directional halogen bond with the Lewis basic carbonyl oxygen of the methyl ester.

  • π-π Stacking: The planar pyridine rings align in parallel offset configurations. The electron-withdrawing nature of the protonated nitrogen, the ester, and the bromomethyl group significantly lowers the electron density of the π-system, strengthening the π-π stacking interactions between adjacent layers and aligning the molecules into 1D columns.

Quantitative Data Summary

The following tables summarize the expected quantitative metrics for this class of brominated pyridine hydrobromide salts, providing a benchmark for validating newly synthesized batches.

Table 1: Representative Crystallographic Parameters

ParameterValue
Chemical Formula C₈H₉Br₂NO₂
Formula Weight 310.97 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Wavelength 0.71073 Å (Mo Kα)
Z (Molecules per unit cell) 4

Table 2: Key Intermolecular Distances and Angles

Interaction TypeDonor/AcceptorDistance (Å)Angle (°)Causality / Significance
Ionic Hydrogen Bond N1⁺–H ··· Br2⁻3.10 - 3.25165 - 175Primary lattice stabilizer; confirms salt formation.
Halogen Bond C–Br1 ··· O1(Ester)3.14 - 3.18150 - 160Dictates the secondary packing architecture [1].
π-π Stacking Pyridine ··· Pyridine3.60 - 3.80N/AAligns molecules into robust 1D columns.

Visualizations

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection (Polarized Microscopy) N1->N2 N3 3. Cryo-Mounting (100 K Nitrogen Stream) N2->N3 N4 4. X-Ray Diffraction (Mo Kα Radiation) N3->N4 N5 5. Data Integration & Absorption Correction N4->N5 N6 6. Structure Solution (Intrinsic Phasing) N5->N6 N7 7. Anisotropic Refinement (SHELXL) N6->N7

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis of the hydrobromide salt.

Interaction_Network N_Py Pyridinium N-H(+) Br_Ion Bromide Ion (-) N_Py->Br_Ion Ionic H-Bond (< 3.2 Å) Br_Me Bromomethyl Br O_Ester Ester Carbonyl O Br_Me->O_Ester Halogen Bond (~ 3.15 Å) Pi_Ring Pyridine π-System Pi_Ring->Pi_Ring π-π Stacking (~ 3.6 Å)

Logical relationship of non-covalent interactions stabilizing the crystal lattice.

References

  • Title: Methyl 5-bromo-2-chloro-pyridine-3-carboxylate Source: Acta Crystallographica Section E: Structure Reports Online / PubMed URL: [Link]

  • Title: Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide Source: Heterocyclic Communications / De Gruyter URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyridine Derivatives Using Methyl 5-(bromomethyl)nicotinate Hydrobromide

Introduction & Mechanistic Overview Methyl 5-(bromomethyl)nicotinate (CAS: 877624-38-9) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. It serves as a critical intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Methyl 5-(bromomethyl)nicotinate (CAS: 877624-38-9) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is increasingly prominent as a [1] for PROTAC (Proteolysis Targeting Chimera) development.

The compound features two orthogonal electrophilic centers:

  • C5-Bromomethyl Group : A soft electrophilic center primed for rapid SN2 nucleophilic substitution.

  • C3-Methyl Ester : A hard electrophilic center suitable for downstream saponification or direct amidation.

The Causality of the Hydrobromide Salt

A common challenge in pyridine chemistry is the inherent nucleophilicity of the pyridine nitrogen. If Methyl 5-(bromomethyl)nicotinate is stored as a free base, the nitrogen of one molecule will attack the highly reactive benzylic-like bromomethyl group of an adjacent molecule, leading to rapid intermolecular alkylation and irreversible polymerization.

To circumvent this, the compound is supplied as a hydrobromide (HBr) salt . The HBr protonates the pyridine nitrogen, rendering it non-nucleophilic and ensuring long-term shelf stability under [2]. Consequently, any synthetic workflow utilizing this reagent must incorporate an in situ neutralization step to liberate the free base prior to, or concurrently with, the introduction of the target nucleophile.

Synthetic Divergence & Workflow

The orthogonal reactivity of the bromomethyl and methyl ester groups allows for divergent synthetic pathways. Researchers can selectively functionalize the C5 position via SN2 displacement, followed by modifying the C3 ester, or vice versa.

DivergentSynthesis SM Methyl 5-(bromomethyl)nicotinate Hydrobromide Base In Situ Neutralization (DIPEA / K2CO3) SM->Base FreeBase Free Base Intermediate Base->FreeBase SN2 SN2 Alkylation (Amines/Thiols) FreeBase->SN2 Hydrolysis Ester Saponification (LiOH/H2O) FreeBase->Hydrolysis Prod1 5-(Aminomethyl)nicotinate Derivatives SN2->Prod1 Prod2 5-(Bromomethyl)nicotinic Acid Hydrolysis->Prod2

Figure 1: Divergent synthetic pathways of Methyl 5-(bromomethyl)nicotinate.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can visually and analytically track the progress of the reaction based on mechanistic principles.

Protocol A: Chemoselective N-Alkylation (SN2 Substitution)

Objective: Synthesize 5-(aminomethyl)nicotinate derivatives via nucleophilic substitution. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is highly sterically hindered (non-nucleophilic) but basic enough to neutralize the HBr salt and act as a proton sponge for the subsequent SN2 reaction. Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the nucleophile unsolvated, thereby accelerating the SN2 attack.

Step-by-Step Methodology:

  • Preparation: Suspend Methyl 5-(bromomethyl)nicotinate hydrobromide (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Self-Validation: The mixture will appear as a cloudy suspension.

  • Neutralization: Add DIPEA (2.5 equiv, 2.5 mmol) dropwise at 0°C. Self-Validation: The suspension will transition to a clear solution within 5-10 minutes as the HBr is neutralized and the free base dissolves.

  • Nucleophilic Addition: Slowly add the desired secondary amine (1.1 equiv, 1.1 mmol) to the reaction mixture.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the UV-active starting material spot confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Downstream Ester Saponification

Objective: Convert the SN2 product's methyl ester into a carboxylic acid for subsequent amide coupling. Causality & Design: Lithium hydroxide (LiOH) in a THF/Water mixture is utilized. The mild nature of LiOH prevents the cleavage of the newly formed C-N bond and avoids unwanted nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Step-by-Step Methodology:

  • Solvation: Dissolve the 5-(aminomethyl)nicotinate derivative (1.0 equiv) in a 3:1 mixture of THF and H₂O (0.2 M concentration).

  • Hydrolysis: Add LiOH monohydrate (2.0 equiv) and stir at room temperature for 2 hours.

  • Validation: Monitor by LC-MS. The mass shift from [M+H]⁺ to[M-14+H]⁺ indicates the loss of the methyl group.

  • Isolation: Carefully acidify the mixture to pH 5-6 using 1M HCl. Extract the resulting zwitterionic or acid product using a polar organic solvent mixture (e.g., Chloroform:Isopropanol, 3:1), dry, and concentrate.

Reaction Optimization & Quantitative Data

The reactivity of the C5-bromomethyl group varies depending on the nature of the nucleophile. The table below summarizes optimized conditions and expected yields based on standard [3].

Nucleophile TypeExample ReagentBase / SolventTemp / TimeExpected Yield (%)
Primary Amine BenzylamineDIPEA / DMFRT / 4-6 h75 - 85%
Secondary Amine MorpholineK₂CO₃ / MeCN60°C / 3 h80 - 90%
Thiol ThiophenolCs₂CO₃ / DMFRT / 2 h85 - 95%
Alkoxide / Phenoxide PhenolK₂CO₃ / AcetoneReflux / 8 h65 - 75%

Note: Primary amines may undergo over-alkylation (forming tertiary amines). To mitigate this, a large excess of the primary amine (3-5 equiv) or slow addition of the bromide to the amine solution is recommended.

Mechanistic Pathway of SN2 Substitution

Understanding the exact sequence of electronic shifts is critical for troubleshooting stalled reactions or unexpected side products.

Mechanism Step1 1. Deprotonation Pyridine N-H+ neutralized by Base Step2 2. Nucleophilic Attack Nucleophile approaches C5-bromomethyl Step1->Step2 Addition of Nucleophile Step3 3. Leaving Group Departure Bromide ion exits, forming new C-N/C-S bond Step2->Step3 Transition State Step4 4. Product Formation Stable 5-substituted nicotinate Step3->Step4 Irreversible

Figure 2: Mechanistic sequence of the SN2 substitution at the C5 position.

References

  • CalpacLab . Methyl 5-(bromomethyl)nicotinate, min 95%, 100 mg - Protein Degrader Building Blocks. Retrieved from:[Link]

Application

Application Notes and Protocols for Methyl 5-(bromomethyl)nicotinate Hydrobromide in Suzuki Cross-Coupling Reactions

Introduction: The Strategic Importance of Methyl 5-(bromomethyl)nicotinate Hydrobromide in Medicinal Chemistry Methyl 5-(bromomethyl)nicotinate hydrobromide is a key building block for the synthesis of complex molecules,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Methyl 5-(bromomethyl)nicotinate Hydrobromide in Medicinal Chemistry

Methyl 5-(bromomethyl)nicotinate hydrobromide is a key building block for the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. Its structure, featuring a pyridine core with a reactive benzylic bromide and a methyl ester, makes it an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. The resulting 5-arylmethylnicotinate scaffold is a prevalent motif in a variety of biologically active compounds.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the formation of carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2][3] This guide provides a comprehensive overview of the application of methyl 5-(bromomethyl)nicotinate hydrobromide in Suzuki cross-coupling reactions, offering in-depth mechanistic insights, detailed experimental protocols, and strategies for reaction optimization.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 5-(bromomethyl)nicotinate, forming a Pd(II) complex. This is often the rate-determining step in the cycle.

  • Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

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// Edges Pd0 -> OxAdd [label=""]; Substrate -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; Boronic_Acid -> Base [style=dashed]; Base -> Activated_Boron [style=dashed]; Activated_Boron -> Transmetalation; Transmetalation -> PdII_R_R; PdII_R_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } end

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling of methyl 5-(bromomethyl)nicotinate hydrobromide hinges on the careful selection and optimization of several key parameters.

The Challenge of the Hydrobromide Salt

The substrate is provided as a hydrobromide salt, meaning the pyridine nitrogen is protonated. This has two significant implications:

  • Increased Basicity Requirement: At least one equivalent of base will be consumed to neutralize the HBr salt before the catalytic cycle can proceed efficiently. Therefore, an excess of base is crucial.

  • Potential for Catalyst Inhibition: Pyridine derivatives can coordinate to the palladium center, potentially inhibiting the catalyst.[5] While the protonated form is less likely to coordinate, the free base generated in situ can still interact with the catalyst.

Choice of Catalyst and Ligand

The selection of the palladium source and the supporting ligand is critical for a successful C(sp³)-C(sp²) coupling.

  • Palladium Precatalyst: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). For challenging couplings, more advanced precatalysts like those developed by Buchwald or Fu may be necessary.[6]

  • Ligands: Electron-rich and bulky phosphine ligands are often required to promote the oxidative addition of the C(sp³)-Br bond and facilitate the reductive elimination step. Ligands such as SPhos, XPhos, or RuPhos can be effective. For less demanding couplings, triphenylphosphine (PPh₃) may suffice.

The Role of the Base

The base is essential for activating the boronic acid. The choice of base can significantly influence the reaction rate and yield.[7][8]

  • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[5] For substrates prone to side reactions, milder bases may be preferred.

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed, although they are generally less effective in activating boronic acids.

Solvent Selection

The solvent must solubilize all reaction components and is often used as a mixture with water to facilitate the dissolution of the inorganic base.

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.[5]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can also be an effective solvent, particularly for less soluble substrates.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of methyl 5-(bromomethyl)nicotinate hydrobromide. Optimization may be required for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is suitable for a wide range of arylboronic acids and represents a robust starting point.

Materials:

  • Methyl 5-(bromomethyl)nicotinate hydrobromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0-4.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add methyl 5-(bromomethyl)nicotinate hydrobromide, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Subsequently, add the degassed solvent mixture (dioxane/water) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 5-arylmethylnicotinate.

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// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Add reagents to Schlenk flask\n- Methyl 5-(bromomethyl)nicotinate HBr\n- Arylboronic acid\n- Base"]; Inert [label="Inert Atmosphere:\n- Evacuate and backfill with Ar/N₂ (3x)"]; Add_Catalyst [label="Add Pd Catalyst and Solvent"]; Reaction [label="Reaction:\n- Heat to 80-100 °C\n- Stir vigorously"]; Monitor [label="Monitor Progress (TLC/LC-MS)"]; Workup [label="Work-up:\n- Cool to RT\n- Dilute with EtOAc and H₂O\n- Extract and combine organic layers"]; Purify [label="Purification:\n- Column chromatography or recrystallization"]; Product [label="Pure 5-arylmethylnicotinate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Inert; Inert -> Add_Catalyst; Add_Catalyst -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Product; } end

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of benzylic halides with arylboronic acids, which can be adapted for methyl 5-(bromomethyl)nicotinate hydrobromide.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O801285-95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O1001680-92[5]
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF902475-88
4Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (3)THF/H₂O651888-96[6]

Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.

Troubleshooting and Further Considerations

  • Low Conversion: If low conversion is observed, consider increasing the reaction temperature, using a more active catalyst/ligand system, or a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the reaction is thoroughly degassed to prevent catalyst deactivation.

  • Side Reactions: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[9] Protodeboronation, the cleavage of the C-B bond, can also be a competing reaction. Using more stable boronic esters (e.g., pinacol esters) can mitigate this.

  • Purification Challenges: The pyridine nitrogen in the product can interfere with silica gel chromatography. It may be beneficial to add a small amount of triethylamine to the eluent to prevent streaking.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the derivatization of methyl 5-(bromomethyl)nicotinate hydrobromide. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of 5-arylmethylnicotinate compounds, which are valuable intermediates in drug discovery and development. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. (2017). Chemical Communications. [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (1996). The Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. (2024). Organic Letters. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Leeds. [Link]

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (1996). PubMed. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing Bromomethyl Nicotinate Intermediates

Abstract Bromomethyl nicotinates are highly versatile and reactive intermediates pivotal in modern pharmaceutical development. Their utility stems from the presence of a reactive bromomethyl group attached to a pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Bromomethyl nicotinates are highly versatile and reactive intermediates pivotal in modern pharmaceutical development. Their utility stems from the presence of a reactive bromomethyl group attached to a pyridine ring, a common scaffold in numerous bioactive molecules. This dual functionality allows for their use as key building blocks in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and as specialized linkers in the design of prodrugs to enhance pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of the core chemistry, safety protocols, and practical applications of bromomethyl nicotinates in API synthesis. We will detail step-by-step protocols for the preparation of a key intermediate and discuss the critical aspects of reaction monitoring, purification, and impurity control, equipping researchers and drug development professionals with the necessary knowledge for successful implementation.

Foundational Principles: The Role of Bromomethyl Nicotinates in API Synthesis

Core Reactivity and Mechanism

The synthetic utility of bromomethyl nicotinates is anchored in the high reactivity of the bromomethyl group. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nature of the nicotinate ring can further influence the reactivity of the benzylic-like position.

This straightforward yet powerful transformation allows for the covalent linkage of the nicotinate moiety to a diverse range of API precursors containing nucleophilic functional groups, such as amines, phenols, thiols, or carboxylates.

G cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products R_Nu API-Nu: TS [API---Nu---CH₂---Br---Nicotinate]ᵟ⁻ R_Nu->TS Nucleophilic Attack Nicotinate Br-CH₂-Nicotinate Nicotinate->TS Product API-Nu-CH₂-Nicotinate TS->Product Bond Formation & Leaving Group Departure Br_ion Br⁻ TS->Br_ion

Diagram 1: Generalized SN2 reaction mechanism for API functionalization.
Rationale for Use in Drug Development

The incorporation of a nicotinate moiety can serve several strategic purposes in drug design:

  • Prodrug Strategy: Nicotinic acid (Niacin, Vitamin B3) is a well-known therapeutic agent. Esterifying a drug with a nicotinate can create a prodrug that is cleaved in vivo by esterases, releasing the active drug and nicotinic acid.[2] This approach can improve a drug's solubility, permeability, and overall pharmacokinetic profile.[3]

  • Linker Chemistry: In more complex modalities like Antibody-Drug Conjugates (ADCs), reactive handles are essential for attaching cytotoxic payloads to the antibody.[4][5] While not a direct example of a nicotinate, the principle of using a reactive group for conjugation is a cornerstone of modern drug delivery.

  • Scaffold Integration: The pyridine ring is a privileged structure in medicinal chemistry. Using bromomethyl nicotinate allows for the direct incorporation of this important pharmacophore into a target molecule.

Synthesis and Safe Handling of Intermediates

The most common precursor, a methyl nicotinate with a bromomethyl group, is typically synthesized via radical bromination of the corresponding methyl-substituted nicotinate.

Protocol: Synthesis of Methyl 2-(bromomethyl)nicotinate

This protocol is based on the established method of free-radical bromination of an activated methyl group using N-Bromosuccinimide (NBS).[6][7]

Materials:

  • Methyl 2-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Benzene (Caution: Carcinogenic)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirrer (magnetic or overhead)

  • Heating mantle

  • Inert gas line

  • Funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the three-neck flask with a stirrer, reflux condenser, and an inert gas inlet. Ensure the system is dry and purged with nitrogen or argon.

  • Reagent Charging: In a well-ventilated fume hood, charge the flask with methyl 2-methylnicotinate (1.0 eq.), carbon tetrachloride (or a suitable alternative solvent), and a catalytic amount of benzoyl peroxide (approx. 0.02 eq.).

  • Reaction Initiation: Begin stirring and heat the mixture to a vigorous reflux.

  • NBS Addition: Once refluxing, add N-Bromosuccinimide (1.05 eq.) portion-wise over 20-30 minutes.[7] The addition should be controlled to manage the exothermic reaction and foaming.

  • Reaction Monitoring: Continue refluxing and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature, then in an ice bath. The succinimide byproduct will precipitate.

  • Filtration: Filter the mixture to remove the solid succinimide. Wash the solid with a small amount of cold solvent.

  • Purification: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by vacuum distillation or column chromatography to yield pure methyl 2-(bromomethyl)nicotinate.[7]

Safety and Handling Precautions

Bromomethyl nicotinates and related brominated compounds are potent lachrymators and are harmful.[8][9] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Hazard CategoryDescription & Precautionary MeasuresH/P Phrases
Inhalation Harmful if inhaled. May cause respiratory irritation.[8][10]H332, H335
Action: Avoid breathing dust/fume/vapors. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[11][12]P261, P304+P340
Skin Contact Harmful in contact with skin and causes skin irritation.[8][10]H312, H315
Action: Wear protective gloves and clothing. Wash with plenty of soap and water if contact occurs. Remove contaminated clothing immediately.[8][11]P280, P302+P352
Eye Contact Causes serious eye irritation.[8][13]H319
Action: Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8][11]P280, P305+P351+P338
Storage Store in a dry, cool, and well-ventilated place under an inert gas. Recommended storage at temperatures ≤4°C.[8][10]P402+P404, P411

Application Protocol: Synthesis of a Key Pharmaceutical Intermediate

Case Study: Synthesis of Methyl 2-(phthalimidomethyl)nicotinate

This protocol details the synthesis of a protected primary amine intermediate from methyl 2-(bromomethyl)nicotinate via a Gabriel synthesis.[6] This intermediate is a precursor for compounds requiring a primary aminomethyl group on the pyridine ring.

Stoichiometry and Reagents:

ReagentM.W. ( g/mol )MmolEquivalentsAmount
Methyl 2-(bromomethyl)nicotinate230.05101.02.30 g
Potassium Phthalimide185.22111.12.04 g
Dimethylformamide (DMF)73.09--25 mL

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(bromomethyl)nicotinate in anhydrous Dimethylformamide (DMF).

  • Reagent Addition: Add potassium phthalimide to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until the starting bromomethyl nicotinate spot is fully consumed. This typically takes 4-8 hours.

  • Quenching & Extraction: Once complete, pour the reaction mixture into a separatory funnel containing water (75 mL). Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).[6]

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization to afford pure methyl 2-(phthalimidomethyl)nicotinate.

Experimental Workflow
Diagram 2: Step-by-step workflow for the synthesis of the phthalimide intermediate.
In-Process Controls and Characterization
  • Reaction Monitoring (TLC): A crucial in-process control is TLC. A typical system would involve a silica plate with a mobile phase of 30-50% ethyl acetate in hexanes. The starting bromide will have a higher Rf value than the more polar phthalimide product. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • 1H NMR: Expect to see the disappearance of the bromomethyl singlet (Br-CH₂ ) around δ 4.5-4.8 ppm and the appearance of a new singlet for the phthalimidomethyl protons (N-CH₂ ) further downfield, typically around δ 4.9-5.2 ppm, along with aromatic protons from both the nicotinate and phthalimide rings.

    • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear molecular ion peak [M+H]+ corresponding to the calculated mass of the product.

    • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, with the goal of achieving >99% purity for subsequent synthetic steps.[14][15]

Downstream Processing and Impurity Control

General Purification Strategies

The choice of purification depends on the scale and physical properties of the product.

  • Recrystallization: If the product is a stable solid, recrystallization is an effective method for achieving high purity on a larger scale. A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) must be developed.

  • Silica Gel Chromatography: For smaller scales or for purifying oils, column chromatography is the method of choice. The polarity of the eluent is optimized based on TLC analysis to ensure good separation of the product from unreacted starting materials or byproducts.

Impurity Profile and Control

Controlling the formation of impurities is critical for any API synthesis.[16] In the context of using bromomethyl nicotinates, potential impurities include:

  • Unreacted Starting Material: If the reaction does not go to completion, residual bromomethyl nicotinate will remain. This is typically removed during chromatography.

  • Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, especially if moisture is present, which would form the corresponding hydroxymethyl nicotinate. Using anhydrous solvents is essential to minimize this.

  • Regioisomers: In cases where the API precursor has multiple nucleophilic sites, the formation of regioisomeric impurities is possible.[17] Careful control of reaction conditions (temperature, base, solvent) can often favor the formation of the desired isomer.[14][18]

Conclusion

Bromomethyl nicotinates are powerful and versatile reagents in the synthesis of APIs and their intermediates. Their predictable reactivity via SN2 displacement allows for the strategic incorporation of the valuable nicotinate scaffold into a wide range of molecules. By following robust and well-monitored protocols, and by adhering to strict safety precautions, researchers can effectively leverage these building blocks to advance drug discovery and development programs. The successful synthesis relies on careful control of reaction conditions to maximize yield and minimize the formation of impurities, ensuring the production of high-quality material for subsequent pharmaceutical applications.

References

  • A novel synthesis of olmesartan medoxomil and examination of its related impurities. (2026, February 24). ResearchGate. [Link]

  • An improved process for the preparation of olmesartan medoxomil. (n.d.).
  • Rao, B. H., et al. (n.d.). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. PMC. [Link]

  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. (2022, February 18). ACS Publications. [Link]

  • PROCESS FOR THE PREPARATION OF OLMESARTAN MEDOXOMIL. (2014, October 29).
  • Development of improved laboratory technique for nicorandil synthesis. (n.d.). ResearchGate. [Link]

  • Patil, V. D., & Viswanathan, C. L. (1999). Synthesis of Nicorandil: An Antianginal Agent. Indian Journal of Pharmaceutical Sciences. [Link]

  • Ungureanu, M., & Dănilă, G. (2001). Original method for nicorandil synthesis. PubMed. [Link]

  • An Improved Process For The Preparation Of Nicorandil. Quick Company. [Link]

  • Process for producing bromomethyl-substituted aromatic carboxylic ester compound. (n.d.).
  • Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors. PMC. [Link]

  • Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers. PMC. [Link]

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Bentham Science. [Link]

  • Siadati, S. A., et al. (2024). How to Manufacture a Drug API? A Simple Scheme from synthesis to analysis. Scientiae Radices. [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. (2015, July 28). ResearchGate. [Link]

  • New menthyl nicotinate synthesis process. (n.d.).
  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). PYG Lifesciences. [Link]

  • 3-thenyl bromide. Organic Syntheses Procedure. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journals. [Link]

  • Prodrug strategies for targeted therapy triggered by reactive oxygen species. (n.d.). PMC. [Link]

  • From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjugates. (2022, January 21). PMC. [Link]

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Application

Application Note: Nucleophilic Substitution Strategies with Methyl 5-(bromomethyl)nicotinate hydrobromide in Drug Discovery

Executive Summary & Chemical Profile Methyl 5-(bromomethyl)nicotinate hydrobromide (CAS: 877624-38-9) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry[1]. It serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Methyl 5-(bromomethyl)nicotinate hydrobromide (CAS: 877624-38-9) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of kinase inhibitors, receptor modulators, and PROTAC (Proteolysis Targeting Chimera) linkers. This application note provides optimized, self-validating protocols for nucleophilic substitution (S_N2) reactions targeting the bromomethyl group, detailing the mechanistic rationale behind reagent selection, solvent effects, and salt neutralization strategies.

Mechanistic Insights & Causality (E-E-A-T Framework)

As a Senior Application Scientist, it is critical to understand why specific handling and reaction conditions are employed, rather than simply following a recipe.

2.1. The Causality of the Hydrobromide Salt The free base of methyl 5-(bromomethyl)nicotinate is highly reactive; the nucleophilic pyridine nitrogen can attack the electrophilic bromomethyl group of an adjacent molecule, leading to slow intermolecular self-alkylation (forming quaternary pyridinium oligomers)[2]. Furthermore, the ester and benzylic bromide are susceptible to hydrolysis upon exposure to ambient moisture, requiring storage under inert gas at 2-8°C[3]. Supplying the compound as a hydrobromide (HBr) salt protonates the pyridine nitrogen, drastically reducing its nucleophilicity and ensuring long-term shelf stability[4].

However, this stabilization dictates the stoichiometry of your reaction: you must use a minimum of two equivalents of base . The first equivalent neutralizes the HBr salt to liberate the reactive free base in situ, while the second equivalent scavenges the HBr generated during the subsequent S_N2 displacement[4].

2.2. Electronic Activation of the Electrophile The electrophilicity of the bromomethyl carbon is significantly amplified by the electron-withdrawing nature of both the pyridine ring and the meta-ester group[2]. This electron deficiency lowers the LUMO energy of the C-Br bond, accelerating S_N2 attack by incoming nucleophiles while simultaneously suppressing S_N1 pathways (as the corresponding carbocation would be highly destabilized).

2.3. Base and Solvent Selection Logic

  • N-Alkylation : Non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) are preferred. They are highly soluble in THF or DCM and effectively scavenge acid without competing with the target amine nucleophile.

  • O/S-Alkylation : Inorganic bases such as K₂CO₃ or NaH in polar aprotic solvents (DMF or THF) are optimal[5]. Polar aprotic solvents poorly solvate the resulting nucleophilic anions (alkoxides/thiolates), leaving them "naked" and highly reactive for displacement[5].

Visualizations of Reaction Workflows

Workflow A Methyl 5-(bromomethyl) nicotinate HBr B Base Addition (e.g., DIPEA, K2CO3) A->B C Free Base Formation & HBr Scavenging B->C D Nucleophile Addition (N, O, S, C) C->D E SN2 Displacement (0°C to RT) D->E F Aqueous Workup & Extraction E->F

Sequential workflow for SN2 reactions with Methyl 5-(bromomethyl)nicotinate HBr.

Pathways Core Methyl 5-(bromomethyl)nicotinate HBr N_nuc N-Alkylation (Amines) Core->N_nuc DIPEA, THF S_nuc S-Alkylation (Thiols) Core->S_nuc K2CO3, DMF O_nuc O-Alkylation (Alcohols/Phenols) Core->O_nuc NaH, DMF C_nuc C-Alkylation (Enolates/Cyanide) Core->C_nuc NaH, THF

Divergent nucleophilic substitution pathways and optimal conditions.

Experimental Protocols (Self-Validating Systems)

General Precautions : Bromomethylnicotinate derivatives are known lachrymators, skin irritants, and fall under Hazard Class 8[6]. Handle exclusively in a certified fume hood. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (N₂ or Ar) to prevent ester hydrolysis.

Protocol A: N-Alkylation (Synthesis of Tertiary Amines)

Objective: Displace the bromide with a secondary amine (e.g., piperidine) to form a tertiary amine linkage.

  • Preparation : To a flame-dried 50 mL round-bottom flask, add Methyl 5-(bromomethyl)nicotinate hydrobromide (1.0 eq, 1.0 mmol) and anhydrous THF (10 mL). The salt will remain partially suspended.

  • Neutralization : Cool the suspension to 0 °C using an ice bath. Add DIPEA (2.5 eq, 2.5 mmol) dropwise.

    • Self-Validation Check: The cloudy suspension will clarify into a homogeneous solution as the free base is liberated and dissolves, visually confirming successful neutralization.

  • Nucleophilic Attack : Add the secondary amine (1.1 eq, 1.1 mmol) dropwise over 5 minutes to control any exothermic spikes.

  • Propagation : Remove the ice bath and stir at room temperature for 2-4 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic pattern at m/z 230/232 [M+H]⁺ due to the bromine atom. Reaction completion is definitively marked by the disappearance of this doublet and the emergence of the product mass[2].

  • Workup : Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Objective: Couple the building block with a primary alcohol or phenol.

  • Alkoxide Formation : In a separate flask, dissolve the alcohol/phenol (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL) at 0 °C. Add NaH (60% dispersion in mineral oil, 2.5 eq, 2.5 mmol) portion-wise. Stir for 30 minutes until H₂ gas evolution ceases.

    • Causality: Exactly 2.5 equivalents of NaH are required—1.0 eq to deprotonate the alcohol, 1.0 eq to neutralize the incoming HBr salt of the electrophile, and 0.5 eq excess to drive the reaction forward[5].

  • Electrophile Addition : Add a solution of Methyl 5-(bromomethyl)nicotinate hydrobromide (1.0 eq, 1.0 mmol) in DMF (5 mL) dropwise to the alkoxide solution at 0 °C.

  • Propagation : Stir at room temperature for 4 hours.

  • Workup : Carefully quench with ice water (20 mL) to destroy excess NaH. Extract with diethyl ether (3 x 20 mL) rather than EtOAc to minimize DMF carryover into the organic phase. Wash the organic layer thoroughly with water (3 x 10 mL) and brine, dry over MgSO₄, and concentrate.

Quantitative Data Presentation

The table below summarizes the optimized parameters and expected outcomes for various nucleophilic substitutions utilizing this building block.

Reaction TypeNucleophile ExampleBase (Equivalents)SolventTemp (°C)Expected Yield (%)Primary Side Reaction to Monitor
N-Alkylation PiperidineDIPEA (2.5 eq)THF / DCM0 to RT85 - 95%Bis-alkylation (if 1° amine is used)
S-Alkylation ThiophenolK₂CO₃ (2.5 eq)DMF / MeCNRT90 - 98%Disulfide formation (oxidative)
O-Alkylation Benzyl AlcoholNaH (2.5 eq)DMF0 to RT70 - 85%Ester hydrolysis (if reagents are wet)
C-Alkylation Diethyl malonateNaH (2.5 eq)THF / DMF0 to 5065 - 80%Dialkylation of the malonate

Table 1: Summary of optimized reaction conditions for S_N2 substitutions with Methyl 5-(bromomethyl)nicotinate hydrobromide.

References

  • PubChem. "Methyl 5-(bromomethyl)nicotinate | C8H8BrNO2 | CID 14932946". National Center for Biotechnology Information. URL:[Link]

  • Cain, M. F., et al. "Copper-Catalyzed Asymmetric Alkylation of Secondary Phosphines via Rapid Pyramidal Inversion in P-Stereogenic Cu–Phosphido Intermediates". Organometallics, ACS Publications, 2022. URL:[Link]

  • "Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms". Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2018. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 5-(bromomethyl)nicotinate Hydrobromide Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 5-(bromomethyl)nicotinate hydrobromide . This guide is engineered for process chemists and drug development professionals who require high-yield, scalab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-(bromomethyl)nicotinate hydrobromide . This guide is engineered for process chemists and drug development professionals who require high-yield, scalable, and reproducible methodologies.

The synthesis relies on the Wohl-Ziegler bromination of methyl 5-methylnicotinate. While mechanistically straightforward, the reaction is notoriously sensitive to radical initiation efficiency, solvent choice, and the inherent instability of the resulting free base. This center provides mechanistic troubleshooting, quantitative optimization data, and a self-validating experimental protocol.

Reaction Workflow & Mechanistic Pathway

To successfully optimize this synthesis, one must control the delicate balance of the radical chain propagation while mitigating the nucleophilic nature of the pyridine ring.

Workflow SM Methyl 5-methylnicotinate (Starting Material) Bromination Wohl-Ziegler Bromination (NBS, Initiator, Solvent) SM->Bromination Add Reagents Reflux / hν FreeBase Methyl 5-(bromomethyl)nicotinate (Unstable Free Base) Bromination->FreeBase Workup (Organic Phase) Salt Methyl 5-(bromomethyl)nicotinate Hydrobromide (Stable Salt) FreeBase->Salt + HBr (gas/aq) Precipitation

Figure 1: End-to-end synthetic workflow from starting material to the stabilized hydrobromide salt.

Mechanism Initiation Initiation Br_Radical Bromine Radical (Br•) Generated from NBS Initiation->Br_Radical H_Abstraction H_Abstraction Br_Radical->H_Abstraction Br_Transfer Br_Transfer H_Abstraction->Br_Transfer Br_Transfer->Br_Radical Chain Reaction Termination Termination Radical Recombination Br_Transfer->Termination

Figure 2: The Wohl-Ziegler radical chain mechanism highlighting propagation and termination phases.

Troubleshooting & FAQs

Q1: Why is my reaction stalling with significant unreacted methyl 5-methylnicotinate remaining?

Causality: The Wohl-Ziegler bromination relies on a steady radical chain mechanism[1]. Stalling occurs when the radical chain terminates prematurely. This is typically caused by quenched initiators (e.g., degraded AIBN or Benzoyl Peroxide), moisture in the solvent (which hydrolyzes the NBS or quenches radicals), or insufficient energy input. Solution: Ensure the solvent is strictly anhydrous. If using thermal initiation, verify the half-life of your initiator at the reflux temperature (e.g., AIBN has a ~1-hour half-life at 85°C). For a more robust process, transition to a photochemical initiation strategy (e.g., 400 nm LED irradiation), which provides continuous radical generation without relying on consumable chemical initiators[2].

Q2: I am observing high levels of the dibrominated side product. How can I improve mono-selectivity?

Causality: Over-bromination occurs when the local concentration of the active brominating species (Br₂) is too high, or when the reaction is pushed for too long. The benzylic radical of the mono-brominated product can compete with the starting material for available Br₂[3]. Solution:

  • Strictly control NBS stoichiometry to exactly 1.05 – 1.10 equivalents.

  • Lower the reaction temperature and compensate with photochemical initiation.

  • Implement a continuous-flow reactor setup. Flow chemistry restricts the residence time, preventing the sequential over-bromination that plagues batch reactors[3].

Q3: Carbon tetrachloride (CCl₄) is highly toxic. What are the best alternative green solvents for this synthesis?

Causality: CCl₄ is the classical solvent for Wohl-Ziegler brominations because it is completely halogenated (lacking abstractable hydrogens) and transparent to UV/Vis light[1]. Replacing it requires a solvent that is equally inert to radical hydrogen abstraction. Solution: Dimethyl carbonate (DMC) and trifluorotoluene (PhCF₃) are excellent, field-proven alternatives. Recent autonomous process optimization studies have demonstrated that DMC, particularly when combined with catalytic acid additives (like H₂SO₄), can yield optimal bromination profiles comparable to or exceeding classical CCl₄ conditions[2]. Acetonitrile is also highly viable, especially under continuous flow photochemical conditions[3].

Q4: My isolated product turns into a dark, insoluble mass after a few days in storage. What is happening?

Causality: The free base of methyl 5-(bromomethyl)nicotinate contains both a nucleophilic pyridine nitrogen and a highly electrophilic benzylic bromide. In its neutral state, it rapidly undergoes intermolecular self-alkylation (a Menschutkin-type reaction), forming complex, insoluble pyridinium polymers[4],[5]. Solution: The product must be isolated and stored as a hydrobromide salt. Protonating the pyridine nitrogen with HBr eliminates its nucleophilicity, effectively shutting down the self-alkylation pathway. Always precipitate the final product by bubbling anhydrous HBr gas into the organic extract or by treating it with a stoichiometric excess of aqueous HBr during workup[6].

Quantitative Optimization Data

The following table summarizes the impact of various reaction parameters on the yield and selectivity of the mono-brominated product.

Table 1: Optimization Parameters for Methyl 5-(bromomethyl)nicotinate Synthesis

SolventInitiatorTemp (°C)NBS (Equiv)Mono-Brominated Yield (%)Di-Brominated Impurity (%)Process Notes
CCl₄BPO801.156512Classical batch conditions; high toxicity[6].
Acetonitrile400 nm LED251.05788Batch photochemical; clean profile[3].
Acetonitrile400 nm LED251.0588< 2Continuous flow; excellent selectivity[3].
DMCAIBN801.05825Green solvent; scalable batch process[2].
DMC + H₂SO₄400 nm LED51.50853Autonomous optimization; high purity[2].

Self-Validating Experimental Protocol

This protocol utilizes Dimethyl Carbonate (DMC) as a green solvent and incorporates in-process UPLC monitoring to dictate the exact quench time, ensuring maximum mono-bromination while preventing product degradation.

Step-by-Step Methodology:

  • Reactor Setup: To an oven-dried, 500 mL 3-neck round-bottom flask equipped with a reflux condenser and argon inlet, add methyl 5-methylnicotinate (10.0 g, 66.1 mmol) and anhydrous Dimethyl Carbonate (DMC) (250 mL)[2].

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (12.3 g, 69.4 mmol, 1.05 equiv) and Azobisisobutyronitrile (AIBN) (0.54 g, 3.3 mmol, 0.05 equiv). Crucial Step: Recrystallize NBS from water prior to use to remove trace Br₂ impurities that cause early termination.

  • Initiation & Propagation: Heat the mixture to 80°C under continuous argon flow. (Alternatively, irradiate with a 400 nm LED at ambient temperature for a cleaner impurity profile)[3].

  • In-Process Monitoring (Self-Validation Check 1): After 2 hours, sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via UPLC at 254 nm.

    • Validation Gate: The reaction is deemed complete when the ratio of starting material to mono-brominated product is < 5%, and the di-brominated side product remains < 2%. Do not proceed to workup until this gate is met.

  • Workup: Cool the reaction to 0°C. Filter off the precipitated succinimide byproduct. Wash the organic filtrate with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (100 mL), then dry over anhydrous Na₂SO₄.

  • Salt Formation (Critical Stabilization Step): Transfer the dried organic filtrate to a clean flask at 0°C. Slowly bubble anhydrous HBr gas (or add 48% aq. HBr dropwise) until the pH of the solution is < 2. A white/pale yellow precipitate of methyl 5-(bromomethyl)nicotinate hydrobromide will form immediately[6].

  • Isolation & Final Validation: Filter the hydrobromide salt under a nitrogen blanket, wash with cold diethyl ether (50 mL), and dry in vacuo. Store under argon at 2-8°C.

    • Validation Gate 2: Dissolve a 5 mg aliquot of the dried salt in D₂O. The ¹H NMR spectrum must show a downfield shift of the pyridine ring protons compared to the free base (confirming complete protonation) and a sharp singlet around 4.5-4.7 ppm integrating to 2H for the intact -CH₂Br group.

References

  • [1] Grokipedia. Wohl–Ziegler bromination. Retrieved from:[Link]

  • [2] Chemical Science (RSC Publishing). Dynamic sampling in autonomous process optimization. Retrieved from:[Link]

  • [3] SciSpace. A Detailed Study of Irradiation Requirements, Towards an Efficient Photochemical Wohl-Ziegler Protocol in Flow. Retrieved from: [Link]

  • [5] ChemRxiv. Modular Synthesis of Templated Bimetallic Sites in Metal–Organic Framework Pores. Retrieved from: [Link]

Sources

Optimization

Reducing unwanted side reactions when using Methyl 5-(bromomethyl)nicotinate hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield-limiting side reactions when incorporating Methyl 5-(bromomethyl)nicotinate hydrobromi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield-limiting side reactions when incorporating Methyl 5-(bromomethyl)nicotinate hydrobromide (CAS: 877624-38-9) into their synthetic pipelines.

While this compound is an invaluable electrophile—often utilized as a [1] and a precursor for complex ligands[2]—its dual reactivity profile requires precise handling. Below is an in-depth troubleshooting guide designed to help you understand the mechanistic causality behind common failures and implement self-validating protocols to ensure high-yield transformations.

Mechanistic Overview: The Dual-Reactivity Dilemma

The fundamental challenge with Methyl 5-(bromomethyl)nicotinate hydrobromide lies in its structure. It contains a highly electrophilic benzylic-type bromide and a potentially nucleophilic pyridine nitrogen. In its commercial hydrobromide (HBr) salt form, the pyridine nitrogen is protonated and unreactive. However, the moment a base is introduced to liberate the free amine for your desired reaction, the molecule becomes susceptible to intermolecular self-alkylation (the Menschutkin reaction).

MechanisticPathway SM Methyl 5-(bromomethyl)nicotinate Hydrobromide Salt FB Free Base Intermediate (Reactive) SM->FB Base Addition (-HBr) DP Desired Product (Nucleophilic Substitution) FB->DP Target Nucleophile (In situ, Aprotic) SP1 Side Product: Pyridinium Polymer FB->SP1 High Conc. / Pre-neutralized (Menschutkin Reaction) SP2 Side Product: Hydrolyzed Ester/Alcohol FB->SP2 Aqueous/Protic Solvents (Hydrolysis)

Mechanistic divergence of Methyl 5-(bromomethyl)nicotinate under various reaction conditions.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture turn into an intractable tar or precipitate immediately upon adding a base? Causality: You are observing rapid polymerization. When you pre-neutralize the HBr salt, the free pyridine nitrogen of one molecule attacks the highly reactive bromomethyl group of another. Because the resulting pyridinium salt is often insoluble in organic solvents, it crashes out as a tar or solid. Solution: Never pre-neutralize this compound. You must perform an in situ neutralization where the target nucleophile is already present in the reaction mixture. By keeping the steady-state concentration of the free-base halomethylpyridine extremely low, the kinetics favor the desired cross-reaction over self-alkylation.

Q2: I am observing significant loss of the methyl ester group during my substitution reaction. How can I prevent this? Causality: The methyl ester is highly susceptible to saponification, and the bromomethyl group is prone to solvolysis. Using aqueous bases (e.g., aqueous NaOH or Na2​CO3​ ) or alcoholic solvents (e.g., Methanol) in the presence of a base will inevitably lead to ester hydrolysis or transesterification. Solution: Strictly adhere to anhydrous, aprotic solvents. Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal.

Q3: What is the optimal base selection for nucleophilic substitutions with this compound? Causality: Homogeneous organic bases like Triethylamine ( Et3​N ) or DIPEA rapidly deprotonate the HBr salt, creating a high burst concentration of the reactive free base, which triggers polymerization. Solution: Use mild, heterogeneous inorganic bases. As demonstrated in validated using analogous halomethylpyridines, anhydrous Cesium Carbonate ( Cs2​CO3​ ) in DMF is highly effective[2]. Because Cs2​CO3​ is largely insoluble in DMF, it slowly neutralizes the HBr salt at the solid-liquid interface, perfectly controlling the release of the free base.

Quantitative Impact of Reaction Conditions

To illustrate the causality of base and solvent selection, review the comparative data below. Notice how heterogeneous conditions drastically reduce oligomerization.

Reaction ConditionBase UsedSolventTemperatureDesired Yield (%)Oligomer/Side Product (%)
Pre-neutralization Et3​N (Homogeneous)DCM25°C< 10%> 80% (Polymerization)
In situ neutralization DIPEA (Homogeneous)THF25°C45%40% (Dimerization)
In situ neutralization K2​CO3​ (Heterogeneous)DMF0°C to 25°C82%< 5%
In situ neutralization Cs2​CO3​ (Heterogeneous)DMF0°C to 25°C91% < 2%

Self-Validating Experimental Protocol: Nucleophilic Substitution

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in checks to confirm that unwanted side reactions have been suppressed before you proceed to purification.

Step 1: Suspension & Preparation Suspend 1.0 equivalent of Methyl 5-(bromomethyl)nicotinate hydrobromide and 1.1 equivalents of your target nucleophile (e.g., a secondary amine) in anhydrous DMF to achieve a 0.1 M concentration. Validation Check: The mixture must remain a cloudy suspension. If the mixture completely dissolves at this stage, it indicates potential moisture contamination or an unwanted premature reaction.

Step 2: Thermal Control Chill the reaction vessel to 0°C using an ice bath under an inert atmosphere (Nitrogen or Argon). Causality: Lowering the temperature suppresses the activation energy required for the intermolecular Menschutkin reaction, giving your desired nucleophile a kinetic advantage.

Step 3: Controlled Base Addition Add 2.5 equivalents of strictly anhydrous Cs2​CO3​ in three equal portions over a 15-minute period. Causality: The slow addition of a heterogeneous base ensures the free-base intermediate is consumed by the target nucleophile exactly as fast as it is generated[2].

Step 4: Reaction Monitoring Stir the mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature over an additional 2 hours. Validation Check: Before quenching, analyze a 10 µL aliquot via LC-MS. The complete absence of a mass peak at [M+150]+ (the pyridinium dimer mass) validates that self-alkylation was successfully bypassed. If a dimer peak is present, your base addition was too rapid or the DMF was wet.

Step 5: Isolation Filter the reaction mixture through a pad of Celite to remove the inorganic salts ( Cs2​CO3​ and CsBr ). Concentrate the filtrate under high vacuum to remove the DMF, and purify the residue via standard silica gel chromatography.

Workflow Step1 Step 1: Suspension Suspend HBr salt & Nucleophile in anhydrous DMF Step2 Step 2: Cooling Chill reaction vessel to 0°C under inert atmosphere (N2/Ar) Step1->Step2 Step3 Step 3: Base Addition Slowly add heterogeneous base (e.g., Cs2CO3) in portions Step2->Step3 Step4 Step 4: Reaction Stir at 0°C for 1h, then warm to Room Temp (LC-MS Check) Step3->Step4 Step5 Step 5: Isolation Filter inorganic salts, concentrate under vacuum Step4->Step5

Step-by-step optimized workflow for in situ neutralization and nucleophilic substitution.

References

  • Title: Methyl 5-(bromomethyl)nicotinate, min 95%, 100 mg (Protein Degrader Building Blocks) Source: Calpaclab URL: [Link]

  • Title: Stereospecific Alkane Hydroxylation by Non-Heme Iron Catalysts: Mechanistic Evidence for an FeVO Active Species Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Troubleshooting

Overcoming moisture sensitivity in Methyl 5-(bromomethyl)nicotinate hydrobromide handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible yields and degraded reagents when utilizing Methyl 5-(bromomethyl)nicotinate hydrobr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible yields and degraded reagents when utilizing Methyl 5-(bromomethyl)nicotinate hydrobromide (CAS: 877624-38-9)[1].

Handling this compound requires moving beyond basic laboratory techniques. This guide is engineered to provide you with the mechanistic causality behind its extreme moisture sensitivity, advanced troubleshooting FAQs, and self-validating protocols to ensure absolute experimental integrity.

Part 1: The Causality of Degradation (The "Why")

To master the handling of Methyl 5-(bromomethyl)nicotinate hydrobromide, you must first understand the dual-threat nature of its molecular structure:

  • Hygroscopic Deliquescence: Pyridinium hydrobromide salts are inherently and aggressively hygroscopic[2][3]. The hydrobromide salt acts as a desiccant, rapidly scavenging atmospheric water vapor and pulling it into the crystal lattice. If left exposed, the solid will undergo deliquescence—literally dissolving in its own absorbed moisture.

  • Electrophilic Vulnerability: The pyridine ring is electron-withdrawing, an effect that is severely amplified when the nitrogen is protonated by the hydrobromic acid[4]. This pulls electron density away from the benzylic carbon of the bromomethyl group, making it highly electrophilic.

  • Autocatalytic Hydrolysis: Once atmospheric water is absorbed, it acts as a nucleophile, attacking the electrophilic benzylic carbon. This cleaves the C-Br bond, resulting in the hydrolysis of the compound into methyl 5-(hydroxymethyl)nicotinate and generating additional HBr[5][6]. The trapped moisture and newly formed acid create a micro-environment of instability that accelerates further degradation.

HydrolysisMechanism A Methyl 5-(bromomethyl) nicotinate HBr C Deliquescence (Hygroscopic Uptake) A->C Exposure B Atmospheric Moisture (H2O) B->C Absorbed D Nucleophilic Attack (C-Br Cleavage) C->D Solvation E Methyl 5-(hydroxymethyl) nicotinate + HBr D->E Hydrolysis

Mechanistic pathway of moisture-induced hydrolysis in hygroscopic pyridinium salts.

Part 2: Troubleshooting FAQs

Q1: Why does my free-flowing powder turn into a sticky paste within minutes on the benchtop? A1: This is the visual manifestation of deliquescence. The hydrobromide salt is absorbing water from the ambient humidity faster than you can weigh it[2][3]. Once it becomes a paste, hydrolysis has already begun, and the stoichiometric mass is compromised by the weight of the absorbed water. You must transition to inert-atmosphere handling.

Q2: How can I accurately weigh this compound without atmospheric moisture compromising the stoichiometry? A2: Standard analytical balances exposed to ambient air will show a continuously increasing mass as the compound absorbs water. You must weigh the compound inside a controlled glovebox environment (<1 ppm H₂O/O₂) or use a Schlenk line with a positive flow of dry argon to blanket the reagent during rapid transfer[3][5].

Q3: What solvents are compatible, and how dry must they be? A3: Because water acts as the primary nucleophile for degradation, all solvents must be strictly anhydrous. Avoid protic solvents unless your specific reaction demands them (and if so, they must be rigorously dried and degassed). Prefer anhydrous polar aprotic solvents (e.g., Acetonitrile, DMF) that have been stored over activated 3Å molecular sieves and sparged with argon[5].

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, every handling step must include a validation check to confirm that the kinetic barrier against moisture has not been breached.

Protocol A: Anhydrous Schlenk-Line Transfer and Weighing

Causality: Glassware inherently adsorbs a microscopic layer of water. Baking and vacuum-cycling physically strip this hydration layer, preventing it from reacting with the hydrobromide salt[5].

  • Glassware Preparation: Bake all reaction flasks, stir bars, and spatulas in an oven at 150°C for a minimum of 4 hours. Transfer immediately to a desiccator to cool, or attach directly to the Schlenk line.

  • Purging the System: Attach the cooled flask to the Schlenk line. Perform three continuous freeze-pump-thaw or vacuum/argon cycles (5 minutes vacuum, backfill with argon).

  • Reagent Transfer: Increase the argon flow to create a strong positive pressure blanket. Quickly open the reagent bottle and transfer the required mass into the flask.

  • Sealing: Immediately seal the flask with a rubber septum and secure with copper wire or parafilm.

  • Self-Validation Check: Observe the physical state of the reagent during transfer. It must remain a crisp, free-flowing, off-white powder. If the powder clumps, adheres stubbornly to the metal spatula, or appears "wet," the argon blanket has failed, and moisture has infiltrated the system.

Protocol B: Rescuing and Drying Hydrated Pyridinium Salts

Causality: If the reagent has absorbed moisture but has not yet fully hydrolyzed, it can be rescued via precipitation. The anhydrous salt is insoluble in non-polar solvents, allowing us to force it out of a hydrated matrix[3].

  • Dissolution: In a fume hood under argon, dissolve the compromised (sticky) salt in the absolute minimum volume of anhydrous ethanol.

  • Precipitation: Vigorously stir the solution while dropwise adding ice-cold, anhydrous diethyl ether (anti-solvent). The anhydrous Methyl 5-(bromomethyl)nicotinate hydrobromide will rapidly precipitate.

  • Filtration: Filter the precipitate under a blanket of nitrogen or argon using a Schlenk frit. Wash the filter cake twice with cold anhydrous diethyl ether.

  • Vacuum Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (<0.1 mbar) over phosphorus pentoxide (P₂O₅) for 12 hours.

  • Self-Validation Check: Perform a melting point analysis on the recovered solid. A pure, anhydrous pyridinium hydrobromide salt will exhibit a sharp melting point with decomposition (typically around 200°C)[2][7]. A depressed or broad melting range indicates residual water or hydrolyzed byproducts.

HandlingWorkflow Start Receive Reagent (Sealed under Ar/N2) Decision Glovebox Available? Start->Decision GB_Yes Transfer to Glovebox (<1 ppm H2O/O2) Decision->GB_Yes Yes GB_No Use Schlenk Line (Positive Ar Flow) Decision->GB_No No Weigh Weigh into pre-dried vial with septum GB_Yes->Weigh GB_No->Weigh Solvent Add anhydrous solvent via syringe Weigh->Solvent Store Store in desiccator over P2O5 or Silica Weigh->Store

Decision matrix and handling workflow for moisture-sensitive pyridinium hydrobromide salts.

Part 4: Quantitative Data Presentation

To illustrate the critical nature of environmental control, the following table summarizes the impact of atmospheric exposure on hygroscopic pyridinium salts.

Environmental ConditionAtmospheric Exposure TimeEstimated Moisture Uptake (wt%)Degradation RiskRecommended Action
Glovebox (<1 ppm H₂O) > 24 Hours< 0.1%NegligibleProceed with standard synthesis.
Benchtop (20% RH) 5 Minutes1.5% - 3.0%ModerateUse Schlenk line; weigh rapidly.
Benchtop (50% RH) 15 Minutes5.0% - 10.0%High (Deliquescence begins)Do not use. Execute Protocol B (Rescue).
Benchtop (75%+ RH) > 30 Minutes> 15.0%Critical (Hydrolysis active)Discard reagent. C-Br bond compromised.

Part 5: References

  • BTCpharm. "Methyl 5-(bromomethyl)nicotinate hydrobromide CAS 877624-38-9". BTCpharm.

  • Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds". Molecular Inorganic Chemistry.

  • Seppic. "Moisture protection in oral solid dosage forms: The role of film coatings". Seppic.

  • ChemicalCell. "Pyridine Hydrobromide CAS NO 18820-82-1". ChemicalRoot.

  • Wikipedia. "Pyridine". Wikipedia.

  • Benchchem. "Addressing the stability and hygroscopicity of pyridinium salts". Benchchem.

Sources

Optimization

Technical Support Center: Free-Basing Methyl 5-(bromomethyl)nicotinate Hydrobromide

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Technical Support Division Introduction: The Triad of Reactivity Handling Methyl 5-(bromomethyl)nic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Technical Support Division

Introduction: The Triad of Reactivity

Handling Methyl 5-(bromomethyl)nicotinate (CAS: 877624-38-9) requires precision. This molecule is a highly reactive bifunctional building block used extensively in targeted protein degrader synthesis and pharmaceutical development[1]. It is commercially supplied as a hydrobromide (HBr) salt to lock the pyridine nitrogen in a protonated, non-nucleophilic state, thereby preventing spontaneous self-destruction[2].

When you need to remove the HBr salt to utilize the free base in a downstream reaction, you are immediately fighting against a "Triad of Reactivity." You must neutralize the salt without triggering three competing degradation pathways:

  • Ester Hydrolysis: The methyl ester is highly susceptible to saponification if the aqueous base is too strong.

  • Nucleophilic Substitution: The benzylic bromomethyl group is a potent electrophile. Using nucleophilic bases (like primary/secondary amines) will result in unwanted substitution.

  • Self-Alkylation (Polymerization): Once liberated, the free pyridine nitrogen can act as a nucleophile, attacking the bromomethyl group of an adjacent molecule to form polymeric pyridinium networks.

Reactivity Salt Methyl 5-(bromomethyl)nicotinate HBr Salt FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Mild Base (-HBr) Hydrolysis Ester Hydrolysis (Avoid Strong Aqueous Base) FreeBase->Hydrolysis Strong OH- Attack Substitution Nucleophilic Substitution (Avoid Nucleophilic Bases) FreeBase->Substitution 1°/2° Amine Attack Polymerization Self-Alkylation / Polymerization (Avoid High Concentration/Heat) FreeBase->Polymerization Intermolecular Attack

Diagram 1: The competing degradation pathways encountered when free-basing bromomethylpyridines.

Quantitative Data & Reactivity Parameters

To design a successful neutralization protocol, we must align our experimental conditions with the physicochemical limits of the molecule, as supported by [3].

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 230.06 g/mol (Free Base) / 311.0 g/mol (Salt)Crucial for calculating exact stoichiometric equivalents of base.
Pyridine pKa​ ~4.5 - 5.5 (Estimated)Requires an aqueous buffer with a pH > 7.5 for complete deprotonation.
Ester Stability Low in strong aqueous base (pH > 10)Strictly avoid NaOH, KOH, or prolonged exposure to Na2​CO3​ .
Free Base Half-Life < 2 hours at 25°C (Neat)Must be used immediately in downstream applications; do not store .

Frequently Asked Questions (FAQs)

Q1: Can I just add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to my reaction mixture instead of pre-free-basing? A: Yes, but with strict caveats. In situ neutralization is common, but TEA can act as a competing nucleophile, forming a quaternary ammonium salt with the bromomethyl group. If in situ neutralization is required, you must use sterically hindered bases like DIPEA (Hünig's base) or insoluble inorganic scavengers (e.g., K2​CO3​ ) to prevent nucleophilic quenching.

Q2: My extracted free base is turning pink or dark brown during concentration. What happened? A: Color changes from pale yellow to pink, brown, or dark red indicate the onset of the Menschutkin reaction—a self-alkylation where the free pyridine nitrogen attacks the bromomethyl group of adjacent molecules. This forms conjugated, highly colored pyridinium networks. If heavy precipitation accompanies this color change, the batch has polymerized and must be discarded.

Q3: How do I verify the integrity of the free base before my next synthetic step? A: Use cold Thin-Layer Chromatography (TLC) or LC-MS. On TLC, the intact free base should run as a single, distinct UV-active spot. A heavy streak or baseline retention indicates that polymeric degradation products have formed.

Validated Experimental Protocols

The following methodologies are engineered to isolate the free base while kinetically freezing out side reactions. Standard protocols for related bromomethylpyridines rely on mild bases and immediate organic extraction[4].

Protocol A: Biphasic Mild Neutralization (Recommended)

This method utilizes a two-phase system to instantly sequester the sensitive free base away from the aqueous layer.

Step-by-Step Methodology:

  • Suspension: Suspend the Methyl 5-(bromomethyl)nicotinate HBr salt in anhydrous Dichloromethane (DCM) at 0°C (approx. 10 mL per mmol of substrate).

    • Causality: DCM provides excellent solvation for the emerging free base. By keeping the system at 0°C, we lower the kinetic energy, effectively pausing the self-alkylation reaction while allowing the instantaneous acid-base proton transfer to occur.

  • Neutralization: Add an equal volume of ice-cold saturated aqueous NaHCO3​ dropwise under vigorous stirring.

    • Causality: NaHCO3​ (pH ~8) is a mild buffer. It is strong enough to deprotonate the pyridinium core but weak enough to spare the methyl ester from hydrolysis.

  • Phase Separation: Stir for 5–10 minutes at 0°C until CO2​ gas evolution ceases. Transfer to a cold separatory funnel and isolate the lower organic (DCM) layer. Extract the remaining aqueous layer once more with cold DCM.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ .

    • Causality: Complete removal of residual water is mandatory to prevent downstream ester hydrolysis and limit nucleophilic water attack on the bromomethyl group.

  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 25°C.

  • Self-Validating Check: The resulting residue should be a pale yellow oil or crystalline solid. Weigh it immediately to determine recovery yield, and proceed to the next synthetic step within 30 minutes.

Workflow Step1 Suspend HBr Salt in DCM (0°C) Step2 Add Cold Sat. NaHCO3 (aq) Step1->Step2 Step3 Phase Separation (Aqueous / Organic) Step2->Step3 Step4 Isolate Organic Layer (Contains Free Base) Step3->Step4 Extract bottom layer Step5 Dry (Na2SO4) & Evaporate (<25°C) Step4->Step5 Kinetically controlled

Diagram 2: Workflow for the biphasic neutralization and extraction of the free base.

Protocol B: Solid-Supported Neutralization (Anhydrous Alternative)

If your downstream reaction is highly sensitive to trace moisture, use a basic resin.

Step-by-Step Methodology:

  • Dissolution: Dissolve the HBr salt in an anhydrous polar aprotic solvent compatible with your next step (e.g., DMF, THF, or Acetonitrile).

  • Resin Addition: Add 2.0 to 3.0 equivalents of Amberlyst® A21 free base resin (a weakly basic, macroreticular alkylamine resin).

    • Causality: The solid support acts as an insoluble proton sponge. It neutralizes the HBr without introducing any soluble nucleophiles or water into the system, perfectly preserving both the ester and the bromomethyl groups.

  • Agitation: Stir gently at room temperature for 30 minutes. Avoid aggressive magnetic stirring which can mechanically crush the resin beads.

  • Filtration: Filter the resin through a sintered glass funnel, washing the resin cake with a small amount of your chosen reaction solvent.

  • Self-Validating Check: Spot a drop of the filtrate onto wet pH indicator paper; it should read neutral to slightly basic (pH 7-8), confirming complete removal of HBr. The filtrate containing the free base is now ready for immediate in situ use.

References

  • Title: Methyl 5-(bromomethyl)nicotinate | C8H8BrNO2 | CID 14932946 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Support information - Synthesis of 2,6-Bis(bromomethyl)pyridine Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Synthetic Strategy: Methyl 5-(bromomethyl)nicotinate vs. Methyl 5-(chloromethyl)nicotinate

A Senior Application Scientist's Guide to Reactivity and Experimental Design For researchers and professionals in drug development and medicinal chemistry, the choice of a starting material can dictate the efficiency, yi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Reactivity and Experimental Design

For researchers and professionals in drug development and medicinal chemistry, the choice of a starting material can dictate the efficiency, yield, and ultimate success of a synthetic pathway. The halo-methylnicotinate scaffold is a cornerstone for building a diverse range of molecular architectures. This guide provides an in-depth, objective comparison of two key intermediates: Methyl 5-(bromomethyl)nicotinate hydrobromide and Methyl 5-(chloromethyl)nicotinate . By understanding their fundamental differences in reactivity, supported by mechanistic principles and practical data, you can make more informed decisions in your experimental design.

At a Glance: Physicochemical Properties

A foundational understanding begins with the basic properties of these reagents. While structurally similar, the difference in the halogen atom has significant consequences for their reactivity. The hydrobromide and hydrochloride salt forms are common for these compounds, enhancing their stability and handling characteristics as crystalline solids.

PropertyMethyl 5-(bromomethyl)nicotinate hydrobromideMethyl 5-(chloromethyl)nicotinate hydrochloride
Molecular Formula C₈H₉Br₂NO₂C₈H₉Cl₂NO₂
Molecular Weight 312.97 g/mol 222.07 g/mol [1]
CAS Number 877624-38-9179072-14-1[1]
Appearance SolidSolid
Storage Stable under normal conditions. Store in a dry, cool, well-ventilated place.[2]Sealed in dry, 2-8°C.
Key Reactive Moiety Benzylic BromideBenzylic Chloride

The Core Directive: A Tale of Two Leaving Groups

The primary differentiator governing the utility of these two reagents is the nature of the carbon-halogen bond at the benzylic position. In the most common and synthetically valuable reactions for this class of compound—nucleophilic substitutions—the halide is the leaving group. The efficiency of these reactions is directly tied to the "leaving group ability" of the halide.

The Underlying Principle: Why Bromide is a Better Leaving Group

The superior reactivity of the bromo- derivative is not an empirical anecdote but a well-established principle in physical organic chemistry. Several factors contribute to bromide (Br⁻) being a better leaving group than chloride (Cl⁻):

  • Bond Strength : The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. Less energy is required to cleave the C-Br bond, leading to a lower activation energy for the reaction.[3]

  • Polarizability : Bromine is a larger atom than chlorine, with a more diffuse electron cloud. This higher polarizability allows the C-Br bond to more readily distort and break upon the approach of a nucleophile.[1]

  • Stability of the Anion : The stability of the leaving group after it has departed is crucial. Weaker bases make better leaving groups because they are more stable on their own. Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is weaker and therefore more stable in solution than Cl⁻.[4][5]

This fundamental difference means that Methyl 5-(bromomethyl)nicotinate is intrinsically more reactive towards nucleophiles than its chlorinated counterpart.

Reaction Mechanism and Workflow

These reagents typically undergo nucleophilic substitution (Sₙ2) reactions. The nucleophile attacks the electrophilic benzylic carbon, displacing the halide in a single, concerted step.

Caption: General Sₙ2 mechanism. X = Br or Cl.

Experimental Implications and Protocol Design

The higher reactivity of the bromomethyl compound translates directly to the laboratory bench. When designing an experiment, this difference manifests in the reaction conditions required to achieve a desirable conversion rate and yield.

  • Reaction Temperature : Reactions with methyl 5-(bromomethyl)nicotinate can often be conducted at lower temperatures (e.g., room temperature or slightly elevated) compared to the chloromethyl analogue, which may require heating to proceed at a reasonable rate.

  • Reaction Time : To reach completion, reactions involving the chloro-derivative will typically require significantly longer reaction times.

  • Choice of Nucleophile : The bromo-compound is effective for reacting with a broader range of nucleophiles, including weaker ones. The chloro-compound may fail to react or give poor yields with less reactive nucleophiles.

Representative Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol provides a self-validating system to compare the reactivity of the two reagents. The key variable is the reaction time and/or temperature required to achieve full conversion of the starting material.

Materials:

  • Methyl 5-(halomethyl)nicotinate (hydrobromide or hydrochloride salt) (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Base (e.g., K₂CO₃ or DIPEA) (2.5 eq, to neutralize the salt and scavenge acid byproduct)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the methyl 5-(halomethyl)nicotinate salt (1.0 eq) and the chosen solvent (e.g., 10 mL per mmol of substrate).

  • Base Addition : Add the base (e.g., K₂CO₃) (2.5 eq) to the suspension.

  • Nucleophile Addition : Add the secondary amine (1.2 eq) to the reaction mixture.

  • Reaction & Monitoring :

    • For Methyl 5-(bromomethyl)nicotinate : Stir the reaction at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. Expectation: Reaction may be complete within 1-4 hours.

    • For Methyl 5-(chloromethyl)nicotinate : Stir the reaction at 50-60°C. Monitor the reaction progress every 2-4 hours. Expectation: Reaction may require 8-24 hours for completion.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

experimental_workflow A 1. Charge Reactor - Halomethylnicotinate Salt - Solvent (ACN/DMF) B 2. Add Base - K₂CO₃ or DIPEA A->B C 3. Add Nucleophile - e.g., Morpholine B->C D 4. Stir & Heat - Bromo: 25°C - Chloro: 60°C C->D E 5. Monitor Progress - TLC / LC-MS D->E E->D Incomplete F 6. Quench & Workup - Filter Salts - Concentrate E->F Complete G 7. Purify - Column Chromatography F->G

Caption: Comparative experimental workflow.

Making the Authoritative Choice

Your choice between these two reagents should be driven by the specific demands of your synthesis:

  • Choose Methyl 5-(bromomethyl)nicotinate hydrobromide when:

    • High reactivity is paramount : You are working with a weak nucleophile or a sterically hindered substrate.

    • Mild reaction conditions are required : Your molecule contains sensitive functional groups that cannot tolerate high temperatures.

    • Speed is a factor : You need to complete the synthesis quickly.

  • Choose Methyl 5-(chloromethyl)nicotinate when:

    • Cost is a primary driver : Chloro-derivatives are often less expensive to manufacture.

    • The nucleophile is highly reactive : A strong nucleophile may not require the enhanced reactivity of the bromo-compound.

    • Scalability and process safety are concerns : The lower reactivity of the chloride can sometimes offer a more controlled reaction profile on a large scale.

By understanding the fundamental chemical principles and their practical implications, you can strategically select the optimal halo-methylnicotinate building block, saving valuable time and resources in your research and development endeavors.

References

  • Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry? Retrieved from [Link]

  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-(bromomethyl)nicotinate. Retrieved from [Link]

  • Quora. (2018, May 1). What is the difference between benzyl chloride and benzyl bromide? Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Methyl 5-bromonicotinate - SAFETY DATA SHEET. Retrieved from a general SDS provider as direct linking is unstable.
  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

Sources

Comparative

HPLC method validation for testing Methyl 5-(bromomethyl)nicotinate hydrobromide purity

HPLC Method Validation for Methyl 5-(bromomethyl)nicotinate Hydrobromide Purity: A Comparative Guide Introduction Methyl 5-(bromomethyl)nicotinate hydrobromide (CAS: 877624-38-9) is a critical electrophilic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Methyl 5-(bromomethyl)nicotinate Hydrobromide Purity: A Comparative Guide

Introduction

Methyl 5-(bromomethyl)nicotinate hydrobromide (CAS: 877624-38-9) is a critical electrophilic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including protein degraders (PROTACs)[1][2]. However, quantifying the purity of this compound presents a formidable chromatographic challenge. The molecule features a highly reactive benzylic-type alkyl halide (the bromomethyl group), making it exceptionally prone to nucleophilic attack and solvolysis[3][4].

Standard High-Performance Liquid Chromatography (HPLC) methods routinely induce on-column degradation of this compound, leading to artificially low purity readouts and the appearance of "ghost peaks." This guide objectively compares a traditional Fully Porous C18 approach against an optimized Core-Shell Pentafluorophenyl (PFP) method, providing a self-validating protocol grounded in the latest ICH Q2(R2) validation guidelines[5][6].

Mechanistic Challenges: The Causality of Degradation

To design a self-validating analytical system, we must first understand why standard methods fail. The degradation of Methyl 5-(bromomethyl)nicotinate hydrobromide during analysis is driven by three factors:

  • Solvolysis in Protic Solvents: The electrophilic benzylic carbon undergoes rapid SN​1/SN​2 substitution when exposed to protic solvents. If methanol is used as a diluent or mobile phase, the compound rapidly converts to methyl 5-(methoxymethyl)nicotinate. Similarly, aqueous mobile phases induce hydrolysis, forming the hydroxymethyl derivative[3].

  • Residence Time: Traditional 5 µm fully porous columns require longer run times (15–20 minutes). Extended exposure to the aqueous acidic mobile phase inside the column exacerbates on-column hydrolysis.

  • Halogen Selectivity: Standard C18 phases rely entirely on hydrophobic interactions, which often fail to adequately resolve the intact brominated compound from its closely related des-bromo or hydroxylated degradants.

Comparative Chromatographic Strategies

To overcome these chemical liabilities, we compare two distinct chromatographic strategies.

Method A: Traditional Fully Porous C18 (The Baseline)

  • Mechanism: Standard reversed-phase partitioning.

  • Drawback: Uses a standard 5 µm particle, leading to longer retention times and prolonged exposure to hydrolytic conditions.

Method B: Core-Shell PFP (The Optimized Alternative)

  • Core-Shell Technology: Solid core particles (e.g., 2.6 µm) drastically reduce the diffusion path length. This increases theoretical plates and slashes analysis time, minimizing the compound's exposure to the aqueous mobile phase.

  • PFP Selectivity: The pentafluorophenyl phase provides multiple retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and halogen bonding. This offers superior resolution for halogenated pyridine derivatives compared to standard alkyl phases.

Experimental Methodology: Step-by-Step Protocol

The following protocol outlines Method B , engineered specifically to arrest degradation and provide a self-validating assessment of purity.

1. Sample Preparation (Critical Phase)

  • Diluent Selection: Strictly avoid water and methanol. Use 100% anhydrous Acetonitrile (HPLC grade) to prevent solvolysis[3].

  • Preparation: Accurately weigh 10 mg of Methyl 5-(bromomethyl)nicotinate hydrobromide into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (Target Concentration: 1.0 mg/mL).

  • Storage: Transfer the solution to amber autosampler vials. Maintain the autosampler temperature at 4°C to kinetically freeze any potential degradation pathways[4].

2. HPLC Conditions

  • Column: Core-Shell PFP, 50 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (The low pH suppresses the ionization of the basic pyridine nitrogen, preventing peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0.0 – 1.0 min: 10% B

    • 1.0 – 6.0 min: 10% 90% B

    • 6.0 – 8.0 min: 90% B

    • 8.0 – 8.1 min: 90% 10% B

    • 8.1 – 12.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C (Lowering the temperature reduces the rate of on-column hydrolysis).

  • Detection: UV at 254 nm (Optimal for the conjugated pyridine-ester system).

  • Injection Volume: 2 µL.

ICH Q2(R2) Method Validation System

According to the ICH Q2(R2) guidelines, an analytical procedure must be demonstrated to be fit for its intended purpose through a rigorous lifecycle approach[5][7]. The validation must encompass Specificity, Linearity, Range, Accuracy, and Precision[8].

ICH_Validation_Workflow Start Method Selection (Core-Shell PFP) Spec Specificity (Forced Degradation) Start->Spec Step 1 Lin Linearity & Range (Reporting Limits) Spec->Lin Step 2 Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Step 3 Rob Robustness (Temp/Flow variations) Acc->Rob Step 4 Valid Validated Method (Fit for Purpose) Rob->Valid Final Approval

Logical workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Data Presentation & Validation Results

To prove the method is stability-indicating, the sample was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C). The range of the analytical procedure was validated through direct assessment of reportable results from 25% to 150% of the target concentration[7][8].

Table 1: Quantitative Comparison of Validation Parameters (Method A vs. Method B)

Validation ParameterMethod A (Fully Porous C18)Method B (Core-Shell PFP)ICH Q2(R2) Acceptance Criteria
Retention Time ( Rt​ ) 14.2 min5.8 minN/A (Faster is preferred here)
Peak Symmetry (Tailing Factor) 1.85 (Significant tailing)1.05 (Excellent symmetry) ≤1.5
Specificity (Resolution from Degradants) Rs​=1.2 (Co-elution risk) Rs​=3.4 (Baseline resolution) Rs​≥1.5
Linearity ( R2 ) 0.99100.9998 ≥0.999
Accuracy (Spike Recovery at 100%) 92.4% (Loss due to hydrolysis)99.8%98.0% - 102.0%
Method Precision (%RSD, n=6) 3.2%0.4% ≤2.0%

Discussion of Results: The empirical data clearly demonstrates the superiority of Method B. The poor accuracy (92.4%) and high %RSD (3.2%) observed in Method A are direct consequences of the compound's extended residence time in the aqueous mobile phase, leading to continuous on-column solvolysis.

By utilizing a Core-Shell PFP column (Method B), the retention time is slashed to 5.8 minutes. This rapid elution, combined with the strictly aprotic sample diluent (Acetonitrile) and low autosampler temperature, creates a self-validating system where the integrity of the reactive bromomethyl group is preserved throughout the analysis. Furthermore, the PFP phase provides a highly specific retention mechanism for the halogenated ring, ensuring baseline resolution ( Rs​=3.4 ) from hydrolysis products, fully complying with ICH Q2(R2) standards for a stability-indicating assay[5][8].

Conclusion

For the purity testing of highly reactive alkyl halides like Methyl 5-(bromomethyl)nicotinate hydrobromide, traditional C18 HPLC methods are fundamentally flawed due to on-column degradation. Adopting a Core-Shell PFP column with strictly aprotic sample preparation conditions ensures scientific integrity, yielding a robust, stability-indicating method that easily meets and exceeds ICH Q2(R2) validation criteria.

References

  • Title: Validation of analytical procedures Q2(R2) - ICH | Source: ich.org | URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA | Source: europa.eu | URL: [Link]

  • Title: Methyl 5-(bromomethyl)nicotinate, min 95%, 100 mg | Source: calpaclab.com | URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) - ICH | Source: ich.org | URL: [Link]

  • Title: Methyl 5-(bromomethyl)nicotinate | C8H8BrNO2 | CID 14932946 - PubChem | Source: nih.gov | URL: [Link]

  • Title: A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC | Source: nih.gov | URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview | Source: youtube.com | URL: [Link]

  • Title: Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities in active pharmaceutical ingredients (APIs) - PubMed | Source: nih.gov | URL: [Link]

Sources

Validation

Benchmarking the Yield and Synthesis of Methyl 5-(bromomethyl)nicotinate hydrobromide Against Isomeric Pyridine Carboxylates

Introduction Methyl 5-(bromomethyl)nicotinate hydrobromide is an indispensable electrophilic building block in medicinal chemistry and materials science. It is predominantly used to graft functionalized pyridine moieties...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-(bromomethyl)nicotinate hydrobromide is an indispensable electrophilic building block in medicinal chemistry and materials science. It is predominantly used to graft functionalized pyridine moieties onto complex molecular scaffolds, such as in the development of [1] and the immobilization of biomimetic metal ion chelates[2].

A critical challenge in working with bromomethyl pyridines is their inherent thermodynamic instability. The highly electrophilic bromomethyl group is prone to intermolecular nucleophilic attack by the basic pyridine nitrogen of adjacent molecules. This self-alkylation rapidly leads to degradation and polymerization. To circumvent this, the free base is immediately converted into a hydrobromide salt. Protonation of the pyridine nitrogen neutralizes its nucleophilicity, ensuring long-term shelf stability and preserving the integrity of the reagent for downstream coupling.

Mechanistic Causality & Experimental Design

The synthesis of methyl 5-(bromomethyl)nicotinate relies on the [3] of methyl 5-methylnicotinate. This radical substitution utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as dibenzoyl peroxide (BPO)[4].

  • Initiator Selection: BPO is specifically chosen over azobisisobutyronitrile (AIBN) when the reaction is conducted in refluxing halogenated solvents or benzotrifluoride. The thermal decomposition profile of BPO perfectly aligns with the 80–85 °C reflux temperature, ensuring a steady, controlled propagation of succinimidyl radicals.

  • Stoichiometric Precision: Limiting NBS to exactly 1.0 equivalent is critical. An excess of NBS significantly increases the formation of the gem-dibromo byproduct (methyl 5-(dibromomethyl)nicotinate), which shares a nearly identical retention factor (Rf) with the monobromo product, making chromatographic separation exceptionally difficult[5].

Workflow Diagram

SynthesisWorkflow Start Methyl 5-methylnicotinate (Starting Material) Bromination Wohl-Ziegler Bromination (NBS, BPO, Reflux) Start->Bromination Intermediate Methyl 5-(bromomethyl)nicotinate (Free Base Intermediate) Bromination->Intermediate SaltFormation Salt Formation (HBr in AcOH / Ether) Intermediate->SaltFormation Polymerization Polymerization / Degradation (Intermolecular Alkylation) Intermediate->Polymerization If left unprotonated Product Methyl 5-(bromomethyl)nicotinate hydrobromide (Stable) SaltFormation->Product

Workflow for synthesizing Methyl 5-(bromomethyl)nicotinate hydrobromide, highlighting salt stability.

Benchmarking Yields: 5-Substituted vs. Isomeric Pyridine Carboxylates

The regiochemistry of the methyl group relative to the electron-withdrawing carboxylate ester and the pyridine nitrogen drastically influences the efficiency of the radical bromination.

Table 1: Comparative Bromination Yields of Methyl (Methyl)nicotinate Isomers
SubstrateRadical StabilitySteric HindranceTypical Isolated Yield (%)
Methyl 5-methylnicotinate High (meta to carboxylate)Low75 - 82%
Methyl 6-methylnicotinate HighLow65 - 70%
Methyl 2-methylnicotinate ModerateHigh (adjacent to carboxylate)45 - 55%
Methyl 4-methylnicotinate Low (para to nitrogen)Moderate30 - 40%

Data Synthesis & Analysis: The 5-position provides the optimal electronic and steric environment for bromination[4]. It is sufficiently distant from the bulky methyl ester group to avoid steric clash during hydrogen abstraction. In contrast, the 2-methyl isomer suffers from severe steric hindrance, suppressing the reaction rate. The 4-methyl isomer yields poorly because the intermediate benzylic radical is destabilized by the strong electron-withdrawing inductive effect of the para-positioned pyridine nitrogen.

Self-Validating Experimental Protocol

Synthesis of Methyl 5-(bromomethyl)nicotinate hydrobromide

Step 1: Radical Bromination (Wohl-Ziegler)

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 5-methylnicotinate (5.0 g, 33 mmol) in 100 mL of anhydrous benzotrifluoride (a greener alternative to the historically used, ozone-depleting carbon tetrachloride)[4][5].

  • Reagent Addition: Add N-bromosuccinimide (5.9 g, 33 mmol, 1.0 equiv) and dibenzoyl peroxide (0.4 g, 1.65 mmol, 0.05 equiv)[4].

  • Reaction: Heat the mixture to a gentle reflux (80–85 °C) for 3 to 4 hours[4].

    • Self-Validation Checkpoint: The reaction progress can be visually monitored. NBS is denser than the solvent and sits at the bottom of the flask. As the reaction proceeds, it is converted into succinimide, which is less dense and floats to the surface. Confirm full conversion via TLC (Hexanes:EtOAc 3:1, UV active).

  • Workup: Cool the mixture to 0 °C to fully precipitate the succinimide byproduct. Filter the suspension through a pad of Celite and concentrate the filtrate under reduced pressure (keeping the bath temperature below 35 °C) to afford the crude free base as a pale yellow oil.

Step 2: Hydrobromide Salt Formation

  • Dissolution: Immediately dissolve the crude methyl 5-(bromomethyl)nicotinate in 50 mL of anhydrous diethyl ether.

    • Causality Warning: Do not store the neat free base. Delaying this step will result in the oil darkening and polymerizing within hours due to self-alkylation.

  • Precipitation: While stirring vigorously at 0 °C, add a 33% solution of HBr in glacial acetic acid (1.1 equiv) dropwise.

  • Isolation: A dense white precipitate of the hydrobromide salt will form instantly. Filter the solid via vacuum filtration, wash thoroughly with cold anhydrous ether (2 x 20 mL) to remove residual acetic acid and unreacted starting material, and dry under high vacuum.

    • Self-Validation Checkpoint: The overall yield should be 70–75%. Validate the structure via H NMR (DMSO- ). The characteristic -CH Br protons will appear as a distinct singlet at ~4.7 ppm. This signal is shifted downfield compared to the free base, confirming the successful protonation of the pyridine ring.

References

  • Li, Y., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, ACS Publications, 2018. URL:[Link]

  • Saha, A., et al. "A rapid and scalable method for visible light induced bromination of uracil derivatives." RSC Advances, PMC, 2024. URL:[Link]

  • Rajesh, K., et al. "Bromination of Deactivated Aromatics: A Simple and Efficient Method." Journal of Organic Chemistry, 2007, 72, 5867-5869. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 5-(bromomethyl)nicotinate hydrobromide

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipme...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safety protocols for working with Methyl 5-(bromomethyl)nicotinate hydrobromide. Understanding and implementing these measures is critical to mitigating risks and ensuring a safe laboratory environment.

Understanding the Hazards

Methyl 5-(bromomethyl)nicotinate hydrobromide is a chemical compound that requires careful handling due to its potential health risks. Safety data sheets indicate that it can be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[1][2] Given its classification as a brominated organic compound, it is prudent to handle it with the same caution as other alkylating agents, which are known to have potential long-term health effects.[4]

Core Principles of Protection: A Multi-Layered Approach

A robust safety strategy for handling this compound relies on a multi-layered approach that includes engineering controls, administrative controls, and, as the final line of defense, personal protective equipment.

  • Engineering Controls: The primary method for minimizing exposure is to handle Methyl 5-(bromomethyl)nicotinate hydrobromide within a certified chemical fume hood.[2] This ensures that any dust or vapors are effectively contained and exhausted away from the user.

  • Administrative Controls: Standard operating procedures (SOPs) should be established and strictly followed. This includes proper training for all personnel handling the compound, clear labeling of containers, and designated areas for storage and use.

  • Personal Protective Equipment (PPE): Even with engineering and administrative controls in place, the use of appropriate PPE is mandatory to protect against accidental splashes, spills, or other direct contact.

Recommended Personal Protective Equipment

The following table outlines the essential PPE for handling Methyl 5-(bromomethyl)nicotinate hydrobromide, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale for Use
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves is recommended.[4] The outer glove should be changed immediately upon contamination.Provides a robust barrier against skin contact.[5] Double-gloving offers an additional layer of protection in case the outer glove is compromised.
Eye and Face Protection Chemical splash goggles and a face shield are required.[1]Protects the eyes and face from splashes of the compound, which can cause serious irritation.[1][3]
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric is essential.[6][7] Cuffs should be tight-fitting.[6]Prevents the compound from coming into contact with the skin and personal clothing.[5]
Respiratory Protection When handling the solid compound outside of a fume hood or in situations with a high risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[6][7]Protects against the inhalation of airborne particles that can cause respiratory irritation.[2]

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

Preparation and Donning PPE
  • Inspect Your Workspace: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Gather Materials: Collect all necessary equipment, including the chemical container, weighing paper, spatulas, and waste containers, and place them inside the fume hood.

  • Don PPE: Put on your personal protective equipment in the following order:

    • Inner pair of gloves

    • Gown

    • Respirator (if required)

    • Goggles

    • Face shield

    • Outer pair of gloves (pulled over the cuffs of the gown)

Handling the Compound
  • Work Within the Fume Hood: All manipulations of Methyl 5-(bromomethyl)nicotinate hydrobromide should be performed at least six inches inside the sash of the fume hood.

  • Careful Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating dust.

  • Immediate Cleanup: Clean up any minor spills immediately using appropriate absorbent materials.

Doffing PPE and Decontamination
  • Remove Outer Gloves: Carefully remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Remove Gown and Other PPE: Remove the face shield, goggles, and gown, being careful to avoid contaminating your skin or clothing. Dispose of disposable items in the appropriate waste stream.

  • Remove Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Wash your hands thoroughly with soap and water.[1]

Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill Response Workflow

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Cleanup Procedure cluster_2 Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess DonPPE Don appropriate PPE Assess->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect waste into a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste properly Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste generated from handling Methyl 5-(bromomethyl)nicotinate hydrobromide, including contaminated PPE, weighing paper, and spill cleanup materials, must be disposed of as hazardous waste.[1][8] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material down the drain.[1][5]

Conclusion: A Culture of Safety

The safe handling of Methyl 5-(bromomethyl)nicotinate hydrobromide is not merely a matter of following procedures but of fostering a culture of safety within the laboratory. By understanding the hazards, consistently using the correct PPE, and adhering to established protocols, researchers can protect themselves and their colleagues while advancing their vital work.

References

  • SOP for use of cytotoxic agents in Research.
  • Nurse compliance with personal protective equipment when handling chemotherapy: a multicenter cross-sectional study in Palestine - PMC.
  • Safety D
  • Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET Methyl Bromide (MUP) - Greenbook.net.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.

Sources

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